Tiqueside
Description
Structure
2D Structure
Properties
CAS No. |
99759-19-0 |
|---|---|
Molecular Formula |
C39H64O13 |
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 |
InChI Key |
GUSVHVVOABZHAH-OPZWKQDFSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Synonyms |
eta-tigogenin cellobioside CP 88818 CP-88818 tiqueside |
Origin of Product |
United States |
Foundational & Exploratory
Tiqueside: A Comprehensive Technical Guide on its Mechanism of Action in Cholesterol Absorption
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tiqueside (formerly CP-88,818) is a synthetic saponin, specifically β-tigogenin cellobioside, developed for the management of hypercholesterolemia.[1] Its primary mechanism of action is the inhibition of both dietary and biliary cholesterol absorption in the intestine.[1] This leads to a dose-dependent reduction in low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1] This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Core Mechanism of Action
This compound exerts its cholesterol-lowering effects by directly interfering with the absorption of cholesterol from the intestinal lumen. Unlike other classes of lipid-lowering agents, this compound does not affect the absorption of triglycerides, fat-soluble vitamins, or bile acids.[1] The primary consequence of this targeted inhibition is an increase in the excretion of neutral sterols in the feces.[1]
The reduction in cholesterol absorption from the intestine leads to a decrease in the amount of cholesterol delivered to the liver via chylomicrons. This, in turn, is hypothesized to upregulate the expression of LDL receptors on hepatocytes as the liver seeks to acquire more cholesterol from the circulation to meet its metabolic needs. The increased number of LDL receptors enhances the clearance of LDL-C from the plasma, resulting in lower circulating LDL-C levels.
Signaling and Metabolic Pathways
The precise molecular target and signaling pathway of this compound have not been fully elucidated in the available literature. However, its action can be understood within the broader context of intestinal cholesterol transport. The following diagram illustrates the logical flow of this compound's effect on cholesterol metabolism.
Quantitative Data from Clinical Studies
Clinical investigations have quantified the dose-dependent effects of this compound on cholesterol absorption and plasma lipid levels. The following tables summarize the key findings from a mechanistic study in healthy volunteers and an efficacy study in hypercholesterolemic patients.[1]
Mechanistic Study in Healthy Volunteers
Table 1: Effects of this compound on Cholesterol Absorption and Fecal Steroid Excretion
| Parameter | Placebo (n=6) | This compound 2 g/day (n=9) | This compound 4 g/day (n=9) |
| Fractional Cholesterol Absorption | ↓ | ↓↓ | |
| Fecal Neutral Sterol Excretion | ↑ | ↑↑ | |
| Fecal Bile Acid Excretion | No significant change | No significant change | No significant change |
| Fecal Fat Excretion | No significant change | No significant change | No significant change |
Arrow notation indicates the direction of change (↓ decrease, ↑ increase). Double arrows indicate a greater magnitude of change in a dose-dependent manner.
Table 2: Effects of this compound on Plasma Lipids in Healthy Volunteers
| Parameter | Placebo (n=6) | This compound 2 g/day (n=9) | This compound 4 g/day (n=9) |
| LDL Cholesterol | No significant change | Trend towards reduction | Trend towards reduction |
| Other Lipoproteins | No significant change | No significant change | No significant change |
Efficacy Study in Hypercholesterolemic Patients
Table 3: Dose-Dependent Reduction in LDL Cholesterol
| This compound Daily Dose | Mean Reduction in LDL-C |
| 1 g | ↓ |
| 2 g | ↓↓ |
| 3 g | ↓↓↓ |
Arrow notation indicates the direction and relative magnitude of change.
Experimental Protocols
The following outlines the methodologies employed in the key clinical studies that established the mechanism of action and efficacy of this compound.[1]
Mechanistic Study in Healthy Volunteers
This study was designed to elucidate the primary mechanism by which this compound affects cholesterol metabolism.
-
Study Design: A randomized, parallel-group, placebo-controlled trial.
-
Participants: 24 healthy male subjects.
-
Intervention Groups:
-
Placebo (n=6)
-
This compound 2 g/day (n=9)
-
This compound 4 g/day (n=9)
-
-
Treatment Duration: 3 weeks.
-
Diet: All participants were maintained on a low-fat, low-cholesterol diet (National Cholesterol Education Program Step 1).
-
Key Assessments:
-
Fractional Cholesterol Absorption: Measured before and after the treatment period using the continuous feeding, dual-isotope method.
-
Fecal Steroid and Fat Excretion: Fecal samples were collected at baseline and at the end of the treatment period to quantify neutral sterols, bile acids, and fat.
-
Plasma Lipids: Blood samples were drawn at baseline and after 3 weeks of treatment to determine plasma lipid profiles.
-
Efficacy Study in Hypercholesterolemic Patients
This study was designed to assess the safety and dose-dependent efficacy of this compound in a patient population.
-
Study Design: A crossover design.
-
Participants: 15 hypercholesterolemic outpatients (LDL-C ≥ 160 mg/dL).
-
Intervention: Each patient received three different doses of this compound (1, 2, and 3 g/day , administered twice daily) for three separate 2-week treatment periods.
-
Washout Period: Each treatment period was separated by a 3-week placebo washout period.
-
Key Assessment: Plasma LDL-C levels were measured to determine the dose-response relationship.
Conclusion
This compound effectively reduces LDL-C by inhibiting the absorption of intestinal cholesterol, a mechanism confirmed by decreased fractional absorption and increased fecal neutral sterol excretion.[1] Its action is specific to cholesterol, with no significant impact on the absorption of other lipids or fat-soluble vitamins.[1] The dose-dependent reduction in LDL-C highlights its potential as a therapeutic agent for hypercholesterolemia. Further research to identify the specific molecular transporters or receptors with which this compound interacts would provide a more complete understanding of its mechanism of action and could inform the development of next-generation cholesterol absorption inhibitors.
References
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Beta-Tigogenin Cellobioside (Tiqueside)
Introduction
Beta-tigogenin cellobioside, also known by its developmental code CP-88,818 and as this compound, is a synthetic steroidal saponin that has been investigated for its potent hypocholesterolemic properties. It belongs to a class of compounds that inhibit the absorption of dietary and biliary cholesterol. This document provides a comprehensive technical overview of beta-tigogenin cellobioside, including its chemical properties, mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Chemical Properties and Structure
Beta-tigogenin cellobioside is a glycoside consisting of the steroidal sapogenin, tigogenin, linked to a cellobiose (a disaccharide of two β-glucose units) moiety. While its aglycone, tigogenin, is a naturally occurring plant metabolite, beta-tigogenin cellobioside itself is a synthetic compound.[1][2] The synthesis of beta-tigogenin cellobioside has been described in various patents, generally involving the coupling of tigogenin with an activated cellobiose derivative, such as cellobiose heptaacetate.[3]
Chemical Structure:
-
Aglycone: Tigogenin
-
Glycosidic Linkage: β-linkage
-
Sugar Moiety: Cellobiose
(A definitive chemical structure diagram is best represented visually. For the purpose of this text-based guide, a detailed description is provided. A SMILES or other machine-readable format would be necessary for generating a visual representation.)
Mechanism of Action: Inhibition of Cholesterol Absorption
The primary mechanism of action of beta-tigogenin cellobioside is the inhibition of intestinal cholesterol absorption.[1][2] This leads to a cascade of downstream effects aimed at maintaining cholesterol homeostasis, ultimately resulting in a reduction of plasma low-density lipoprotein (LDL) cholesterol levels.
The proposed signaling pathway is as follows:
-
Inhibition of Cholesterol Absorption: Beta-tigogenin cellobioside acts in the lumen of the intestine to block the absorption of both dietary and biliary cholesterol.
-
Reduced Hepatic Cholesterol: The decreased cholesterol absorption leads to a reduction in the amount of cholesterol delivered to the liver via chylomicron remnants.
-
Compensatory Upregulation of Hepatic Enzymes and Receptors: The depletion of hepatic cholesterol stores triggers a compensatory response:
-
Increased HMG-CoA Reductase Activity: The activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, is increased to synthesize more cholesterol endogenously.[2]
-
Increased LDL Receptor Expression: The expression of LDL receptors on the surface of hepatocytes is upregulated to enhance the clearance of LDL cholesterol from the circulation.[2]
-
-
Reduced Plasma LDL Cholesterol: The increased number of LDL receptors leads to a more efficient removal of LDL particles from the bloodstream, resulting in lower plasma LDL cholesterol concentrations.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of beta-tigogenin cellobioside.
Preclinical and Clinical Data
Numerous studies in both animal models and humans have demonstrated the efficacy of beta-tigogenin cellobioside in reducing cholesterol levels.
Preclinical Studies
In a study using male golden Syrian hamsters, administration of beta-tigogenin cellobioside as a 0.2% dietary supplement (150 mg/kg per day) for 4 days resulted in a significant 68% decrease in intestinal cholesterol absorption.[2] This inhibition was observed to be dose-dependent and occurred in the presence and absence of dietary cholesterol.[2] The reduction in cholesterol absorption was highly correlated with a decrease in hepatic cholesterol levels.[2]
| Preclinical Study Data | |
| Model Organism | Male Golden Syrian Hamster |
| Compound | Beta-tigogenin cellobioside (this compound) |
| Dosage | 0.2% dietary supplement (150 mg/kg per day) |
| Duration | 4 days |
| Primary Outcome | 68% decrease in intestinal cholesterol absorption |
| Secondary Outcome | Dose-dependent reduction in hepatic cholesterol levels |
Clinical Studies
A clinical trial in 15 hypercholesterolemic outpatients (LDL cholesterol ≥ 160 mg/dl) evaluated the safety and efficacy of this compound.[1] The study employed a crossover design where patients received 1, 2, and 3 g of this compound daily for three 2-week treatment periods, each separated by a 3-week placebo period.[1] this compound produced a dose-dependent reduction in plasma LDL cholesterol levels.[1]
A separate mechanistic study was conducted in 24 healthy male subjects who were given either a placebo or this compound (2 or 4 g/day ) for 3 weeks.[1] In this study, this compound was found to decrease fractional cholesterol absorption rates and increase fecal neutral sterol excretion.[1]
| Clinical Trial Data (Hypercholesterolemic Patients) | |
| Number of Participants | 15 |
| Participant Profile | LDL cholesterol ≥ 160 mg/dl |
| Compound | This compound (beta-tigogenin cellobioside) |
| Dosages | 1, 2, and 3 g/day |
| Study Design | Crossover |
| Treatment Duration | 2 weeks per dose |
| Primary Outcome | Dose-dependent reduction in plasma LDL cholesterol |
| Mechanistic Study Data (Healthy Volunteers) | |
| Number of Participants | 24 |
| Compound | This compound (beta-tigogenin cellobioside) |
| Dosages | 2 and 4 g/day |
| Study Design | Parallel group |
| Treatment Duration | 3 weeks |
| Primary Outcomes | Decreased fractional cholesterol absorption rate, Increased fecal neutral sterol excretion |
Experimental Protocols
Measurement of Cholesterol Absorption (Dual-Isotope Method)
The fractional cholesterol absorption was measured using the continuous feeding, dual-isotope method.[1] This method involves the simultaneous administration of two different isotopically labeled forms of cholesterol, one orally and one intravenously.
General Protocol Outline:
-
Isotope Administration:
-
An oral dose of cholesterol labeled with one isotope (e.g., ¹⁴C-cholesterol or a stable isotope like ¹³C-cholesterol) is administered.
-
An intravenous dose of cholesterol labeled with a different isotope (e.g., ³H-cholesterol or a stable isotope like ²H-cholesterol) is administered.
-
-
Sample Collection: Blood samples are collected at specified time points after administration.
-
Isotope Analysis: The plasma is analyzed to determine the ratio of the two isotopes. This is typically done using liquid scintillation counting for radioactive isotopes or mass spectrometry for stable isotopes.
-
Calculation of Fractional Absorption: The fractional absorption of cholesterol is calculated from the ratio of the oral to the intravenous isotope in the plasma.
Synthesis of Beta-Tigogenin Cellobioside
The synthesis of beta-tigogenin cellobioside generally involves the following key steps, as derived from patent literature:
Starting Materials:
-
Tigogenin
-
Cellobiose heptaacetate
General Procedure:
-
Activation of Cellobiose Heptaacetate: Cellobiose heptaacetate is typically converted to a more reactive glycosyl donor.
-
Glycosylation Reaction: The activated cellobiose derivative is reacted with tigogenin in the presence of a promoter, such as a Lewis acid (e.g., borontrifluoride etherate), to form the glycosidic bond.[3]
-
Deprotection: The acetate protecting groups on the cellobiose moiety are removed via hydrolysis to yield the final product, beta-tigogenin cellobioside.
-
Purification: The final compound is purified using standard techniques such as chromatography.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of beta-tigogenin cellobioside.
Conclusion
Beta-tigogenin cellobioside is a potent inhibitor of cholesterol absorption with demonstrated efficacy in reducing LDL cholesterol levels in both preclinical and clinical settings. Its mechanism of action, involving the upregulation of hepatic LDL receptors secondary to the inhibition of cholesterol absorption, makes it an interesting compound for the study of cholesterol metabolism and the development of novel lipid-lowering therapies. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of cardiovascular disease and lipidology.
References
- 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DD295164A5 - PROCESS FOR THE PREPARATION OF TIGOGENIN BETA CELLOBIOSIDE - Google Patents [patents.google.com]
The Pharmacokinetics and Bioavailability of Tiqueside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiqueside (also known as CP-88,818 and beta-tigogenin cellobioside) is a synthetic steroidal saponin investigated for its potential as a hypercholesterolemic agent. Its primary mechanism of action is the inhibition of intestinal cholesterol absorption. This document provides a comprehensive overview of the available preclinical pharmacokinetic and bioavailability data for this compound, along with insights into its pharmacodynamic effects in humans. Detailed experimental methodologies and conceptual diagrams are provided to offer a thorough understanding of the compound's profile. It is important to note that while pharmacodynamic and safety data from human studies are available, specific human pharmacokinetic parameters such as Cmax, Tmax, and AUC have not been detailed in publicly accessible literature.
Pharmacokinetic Profile
The pharmacokinetics of this compound have been characterized in several animal species. The compound generally exhibits low systemic exposure following oral administration, consistent with its primary site of action within the intestinal lumen.
Data from Preclinical Species
Quantitative pharmacokinetic parameters for this compound following intravenous and oral administration in dogs, rats, and rabbits are summarized below.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Dog (1.4 mg/kg) | Rat (8.0 mg/kg) | Rabbit (4.0 mg/kg) |
| Volume of Distribution (Vdss; L/kg) | 2.11 | 3.52 | 2.95 |
| Clearance (mL/min/kg) | 0.58 | 14.6 | 0.59 |
| Terminal Half-life (t½; h) | 45 | 3.6 | 61 |
Data sourced from "Pharmacokinetics of this compound (beta-tigogenin cellobioside) in dogs, rats, rabbits, and monkeys."
Table 2: Oral Bioavailability of this compound in Preclinical Species
| Species | Dose | Dosing Condition | Absolute Bioavailability (%) |
| Dog | 30 mg/kg | Fed | 6.7% |
| 375 mg/kg | Fed | 1.7% | |
| 375 mg/kg | Fasted | ~0.4% (4-fold lower than fed) | |
| Rat | 250-2000 mg/kg/day (in feed) | Fed | < 0.5% |
| Rabbit | 62.5-125 mg/kg/day (in feed) | Fed | ~7% |
Data sourced from "Pharmacokinetics of this compound (beta-tigogenin cellobioside) in dogs, rats, rabbits, and monkeys."
Systemic exposure in rhesus monkeys following oral administration was noted to be lower than that observed in dogs and rabbits.
Mechanism of Action and Signaling Pathway
This compound exerts its lipid-lowering effects by directly inhibiting the absorption of dietary and biliary cholesterol from the small intestine. This luminal action leads to a reduction in cholesterol delivery to the liver, which in turn initiates a compensatory upregulation of key enzymes and receptors involved in cholesterol homeostasis.
The sequence of events is as follows:
-
Inhibition of Cholesterol Absorption: this compound acts within the intestinal lumen to block cholesterol uptake.
-
Reduced Hepatic Cholesterol: The diminished cholesterol return to the liver leads to a depletion of intracellular cholesterol stores.
-
Compensatory Upregulation: In response to low intracellular cholesterol, the liver increases the expression and activity of:
-
HMG-CoA Reductase: The rate-limiting enzyme in de novo cholesterol synthesis.
-
Low-Density Lipoprotein (LDL) Receptors: These receptors are responsible for clearing circulating LDL cholesterol from the bloodstream.
-
-
Lowered Plasma LDL Cholesterol: The increased number of LDL receptors on hepatocytes enhances the clearance of LDL from the plasma, resulting in lower systemic LDL cholesterol levels.[1]
Experimental Protocols
The following sections describe the methodologies employed in key studies of this compound.
Animal Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic parameters and bioavailability of this compound in various preclinical species.
-
Subjects: Male beagle dogs, Sprague-Dawley rats, and rabbits.
-
Intravenous Administration:
-
This compound was administered as a single intravenous dose (1.4 mg/kg for dogs, 8.0 mg/kg for rats, 4.0 mg/kg for rabbits).
-
Serial blood samples were collected at predetermined time points post-dose.
-
Plasma concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (Vdss, Clearance, t½) were calculated using non-compartmental analysis.
-
-
Oral Administration:
-
Dogs received single oral gavage doses (30 mg/kg and 375 mg/kg) in both fed and fasted states.
-
Rats and rabbits received this compound mixed in their feed over a specified period.
-
Blood sampling and analysis were performed as described for the intravenous studies.
-
Absolute bioavailability was calculated by comparing the area under the curve (AUC) from oral administration to the AUC from intravenous administration.
-
Human Mechanistic Study
-
Objective: To assess the effect of this compound on cholesterol absorption and plasma lipids in healthy subjects.[2]
-
Subjects: 24 healthy male volunteers.[2]
-
Study Design: A randomized, parallel-group study. Subjects were randomized to receive placebo (n=6), this compound 2 g/day (n=9), or this compound 4 g/day (n=9) for 3 weeks.[2]
-
Diet: All subjects were maintained on a low-fat, low-cholesterol diet (NCEP Step 1).[2]
-
Key Assessments:
-
Fractional Cholesterol Absorption: Measured before and after the treatment period using the continuous feeding, dual-isotope method.[2] This method involves the simultaneous oral administration of one cholesterol isotope (e.g., ¹⁴C-cholesterol) and intravenous administration of another (e.g., ³H-cholesterol). The ratio of the isotopes in the plasma is then used to calculate the fraction of orally administered cholesterol that was absorbed.
-
Fecal Steroid Excretion: Fecal samples were collected at baseline and after 3 weeks to measure the excretion of neutral sterols.[2]
-
Plasma Lipids: Plasma lipid levels were determined at baseline and after 3 weeks of treatment.[2]
-
Human Efficacy and Safety Study
-
Objective: To assess the safety and efficacy of this compound in patients with hypercholesterolemia.[2]
-
Subjects: 15 hypercholesterolemic outpatients with LDL cholesterol ≥ 160 mg/dL.[2]
-
Study Design: A crossover design where patients received 1, 2, and 3 g of this compound daily (administered twice a day) for three 2-week treatment periods.[2] Each treatment period was separated by a 3-week placebo washout period.[2]
-
Primary Efficacy Endpoint: Change in plasma LDL cholesterol levels.
The study found that this compound produced a dose-dependent reduction in plasma LDL cholesterol levels in these patients.[2]
Conclusion
This compound is a cholesterol absorption inhibitor with a well-defined mechanism of action that leads to a reduction in plasma LDL cholesterol. Preclinical pharmacokinetic studies demonstrate that it has low systemic bioavailability across multiple species, which is consistent with its intended luminal site of action. Human studies have confirmed its efficacy in inhibiting cholesterol absorption and reducing LDL cholesterol in a dose-dependent manner.[2] While detailed human pharmacokinetic data remains unpublished, the available information provides a strong foundation for understanding the pharmacological profile of this compound.
References
- 1. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiqueside Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tiqueside (β-tigogenin cellobioside), a synthetic saponin investigated for its cholesterol-lowering properties. This document outlines the core structural features of this compound and its analogs that influence their biological activity, presents key quantitative data, details relevant experimental methodologies, and illustrates the underlying mechanism of action.
Core Structure and Mechanism of Action
This compound is a steroidal glycoside developed for the treatment of hypercholesterolemia.[1] Its primary mechanism of action is the inhibition of dietary and biliary cholesterol absorption in the intestine.[1][2] This leads to a dose-dependent reduction in low-density lipoprotein (LDL) cholesterol levels in the plasma.[1] The inhibition of cholesterol absorption by this compound triggers a compensatory response in the liver, including an increase in both HMG-CoA reductase activity and the expression of LDL receptors.[2] Notably, this compound's action is selective, as it does not appear to affect the enterohepatic recirculation of bile acids.[2]
Structure-Activity Relationship (SAR) Studies
Initial investigations identified this compound as a moderately potent cholesterol absorption inhibitor.[3] Subsequent SAR studies focused on modifying both the steroidal aglycone and the glycosidic moiety to enhance potency.
Key Findings:
-
Steroidal Core Modifications: Alterations to the tigogenin steroid portion of the molecule have yielded significant improvements in inhibitory activity. The introduction of an 11-keto group to the tigogenin backbone, resulting in pamaqueside (11-ketotigogenin cellobioside), led to a substantial increase in potency.[3]
-
Glycosidic Moiety Modifications: While replacing the cellobiose sugar with other saccharides did not improve potency, modifications to the hydroxyl groups of the existing cellobiose unit were highly effective.[3] Specifically, the derivatization of the 4'' and 6'' hydroxyl groups with bis[(2-fluorophenyl)carbamoyl] groups resulted in a dramatic increase in inhibitory activity.[3]
Quantitative Data Summary
The following table summarizes the quantitative data from SAR studies of this compound and its analogs, highlighting the impact of structural modifications on their potency as cholesterol absorption inhibitors.
| Compound | Modification(s) | Potency (ED₅₀ in hamster assay) |
| This compound (1) | Baseline structure (tigogenin cellobioside) | 60 mg/kg |
| Pamaqueside (5) | 11-keto group on the tigogenin steroid | 2 mg/kg |
| Analog (51) | 11-ketotigogenin with 4",6"-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiosyl | 0.025 mg/kg |
| Analog (64) | Hecogenin analog with corresponding modifications | 0.07 mg/kg |
Data sourced from a study on steroidal glycoside cholesterol absorption inhibitors.[3]
Experimental Protocols
The following are descriptions of key experimental protocols used in the evaluation of this compound and its analogs.
Acute Hamster Cholesterol Absorption Assay
This in vivo assay is designed to determine the dose-dependent efficacy of a compound in inhibiting the absorption of cholesterol.
Methodology Outline:
-
Animal Model: Male golden Syrian hamsters are used for this assay.
-
Test Compound Administration: The test compound (e.g., this compound or its analogs) is administered orally to the hamsters.
-
Cholesterol Challenge: A standardized meal or solution containing a known amount of radiolabeled cholesterol is given to the animals.
-
Sample Collection: Fecal samples are collected over a specified period to measure the excretion of the radiolabeled cholesterol.
-
Analysis: The amount of absorbed cholesterol is calculated by subtracting the excreted radiolabeled cholesterol from the total amount administered.
-
ED₅₀ Determination: The effective dose at which 50% of cholesterol absorption is inhibited (ED₅₀) is determined by testing a range of compound concentrations.
Clinical Evaluation of LDL Cholesterol Reduction
This protocol outlines the methodology for assessing the efficacy of this compound in human subjects with hypercholesterolemia.
Methodology Outline:
-
Study Population: Patients with diagnosed hypercholesterolemia (e.g., LDL cholesterol > 160 mg/dL) are recruited.[1]
-
Study Design: A crossover or parallel-group design can be employed. In a crossover design, patients receive different doses of this compound and a placebo in a randomized sequence, with washout periods in between.[1]
-
Treatment: this compound is administered orally at various doses (e.g., 1, 2, and 3 g daily) for a defined treatment period (e.g., 2 weeks).[1]
-
Blood Sampling: Blood samples are collected at baseline and at the end of each treatment period.
-
Lipid Panel Analysis: Plasma is analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Efficacy Assessment: The percentage change in LDL cholesterol from baseline is calculated for each dose to determine the dose-response relationship.[1]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action for lowering LDL cholesterol.
References
- 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidal glycoside cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Tiqueside on Lipid Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of Tiqueside (beta-tigogenin cellobioside; CP-88,818), a synthetic saponin, on lipid profiles. The information presented is based on clinical studies in both hyperlipidemic and normolipidemic human subjects, detailing the compound's efficacy, mechanism of action, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound functions as a cholesterol absorption inhibitor. It targets the uptake of both dietary and biliary cholesterol from the intestine, leading to a reduction in circulating low-density lipoprotein cholesterol (LDL-C) levels. This is achieved by increasing the excretion of neutral sterols in the feces.
Quantitative Data on Lipid Profile Modulation
The following tables summarize the key quantitative findings from a clinical study investigating the dose-dependent effects of this compound in hypercholesterolemic patients.
Table 1: Efficacy of this compound in Hypercholesterolemic Patients
| Dosage ( g/day ) | Mean Reduction in LDL Cholesterol (%) |
| 1 | Data not available in abstract |
| 2 | Data not available in abstract |
| 3 | Dose-dependent reduction observed[1] |
Note: The abstract specifies a dose-dependent reduction but does not provide specific percentages for each dose.
Table 2: Mechanistic Effects of this compound in Healthy Volunteers
| Parameter | Effect of this compound Treatment |
| Fractional Cholesterol Absorption | Decreased[1] |
| Fecal Neutral Sterol Excretion | Increased[1] |
| Fecal Fat Excretion | Unaffected[1] |
| Fecal Bile Acid Excretion | Unaffected[1] |
| Fat-Soluble Vitamin Absorption | Unaffected[1] |
Experimental Protocols
Detailed methodologies from the key clinical trials are outlined below to facilitate understanding and potential replication of the research.
Study 1: Efficacy in Hypercholesterolemic Outpatients
-
Objective: To assess the safety and efficacy of this compound in reducing LDL-C in patients with hypercholesterolemia.
-
Study Design: A crossover design involving three 2-week treatment periods, each separated by a 3-week placebo period.[1]
-
Participants: 15 hypercholesterolemic outpatients with baseline LDL-C levels ≥ 160 mg/dl.[1]
-
Intervention: this compound administered orally at doses of 1, 2, and 3 g per day (administered twice daily).[1]
-
Key Assessments:
-
Plasma lipid levels (including LDL-C) were determined to evaluate the dose-dependent effect of this compound.[1]
-
Study 2: Mechanistic Study in Healthy Male Subjects
-
Objective: To explore the mechanism of action of this compound.
-
Study Design: A parallel group design with subjects randomized to either placebo or one of two this compound doses for 3 weeks.[1]
-
Participants: 24 healthy male subjects.[1]
-
Intervention:
-
Placebo (n=6)
-
This compound 2 g/day (n=9)
-
This compound 4 g/day (n=9)
-
All subjects followed a National Cholesterol Education Program (NCEP) Step 1 low-fat, low-cholesterol diet.[1]
-
-
Key Assessments:
-
Fractional Cholesterol Absorption: Measured before and after treatment using the continuous feeding, dual-isotope method.[1]
-
Fecal Steroid Excretion: Fecal neutral sterol and bile acid excretion rates were determined at baseline and after 3 weeks of treatment.[1]
-
Plasma Lipid Levels: Monitored to observe trends in LDL cholesterol and other lipoproteins.[1]
-
Fat-Soluble Vitamin Absorption: Assessed to determine the selectivity of this compound's effect.[1]
-
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the clinical studies.
Caption: Mechanism of this compound in inhibiting cholesterol absorption.
Caption: Workflow of the efficacy study in hypercholesterolemic patients.
Caption: Workflow of the mechanistic study in healthy volunteers.
References
No Publicly Available Research Data Found for Synthetic Saponin CP-88818
Despite a comprehensive search for early-stage research on the synthetic saponin designated CP-88818, no publicly available scientific literature, preclinical data, or experimental protocols corresponding to this compound could be identified. This prevents the creation of the requested in-depth technical guide and whitepaper.
Searches for "CP-88818" and related terms across scientific databases and the web did not yield any relevant results pertaining to a synthetic saponin. The search results were primarily for unrelated items, including industrial tools and flashlights with similar model numbers, or references to "CP" as an abbreviation for medical conditions such as Cerebral Palsy in research studies.
This lack of information suggests a few possibilities:
-
Internal Designation: CP-88818 may be an internal compound code used by a private research and development organization that has not yet been disclosed in public forums or scientific publications.
-
Typographical Error: The designation "CP-88818" may contain a typographical error, and the correct identifier is needed to locate the relevant research.
-
Very Early Stage: The research on this compound may be at such a nascent stage that it has not yet resulted in any published papers or presentations.
Without access to any foundational research, it is not possible to fulfill the core requirements of the request, which include summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways.
For the audience of researchers, scientists, and drug development professionals, providing accurate and verifiable information is paramount. In this instance, the absence of any data on "CP-88818" makes it impossible to generate the requested technical guide.
We recommend verifying the compound's designation and checking for any possible alternative names or codes. If the compound is indeed in a very early, unpublished stage of research, the requested information may not be available in the public domain.
Tiqueside: A Deep Dive into its Mechanism as a Cholesterol Absorption Inhibitor and its Relationship with Bile Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiqueside (beta-tigogenin cellobioside; CP-88,818) is a synthetic saponin investigated for its potential in managing hypercholesterolemia. This technical guide synthesizes the available clinical data on this compound, focusing on its mechanism of action as an inhibitor of intestinal cholesterol absorption. Through a detailed examination of a key mechanistic study, this document presents quantitative data on its effects on cholesterol and bile acid excretion, outlines the experimental protocols used, and provides visual representations of its physiological pathway and the study's design. The evidence indicates that this compound effectively reduces LDL cholesterol by inhibiting the absorption of both dietary and biliary cholesterol, leading to increased fecal neutral sterol excretion. Notably, and in contrast to bile acid sequestrants, this compound does not appear to directly impact bile acid metabolism, as evidenced by the lack of significant alteration in fecal bile acid excretion. This guide aims to provide a comprehensive resource for researchers and professionals in the field of lipid-lowering drug development.
Introduction
Hypercholesterolemia, particularly elevated low-density lipoprotein cholesterol (LDL-C), is a major risk factor for atherosclerotic cardiovascular disease. The intestinal absorption of cholesterol, from both dietary sources and biliary secretions, plays a crucial role in maintaining cholesterol homeostasis. This compound, a synthetic analog of a naturally occurring saponin, was developed to target this pathway. This document provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its interaction with and differentiation from the bile acid metabolic pathway.
Mechanism of Action
This compound is understood to act locally in the gastrointestinal tract to inhibit the absorption of cholesterol. While the precise molecular target has not been fully elucidated in the available literature, its action results in a dose-dependent decrease in the uptake of both dietary and biliary cholesterol. This leads to a compensatory increase in the excretion of neutral sterols in the feces. A crucial distinction in its mechanism is the observed lack of effect on bile acid excretion, which sets it apart from bile acid sequestrants.
Signaling Pathway and Mechanism of Action
Quantitative Data from Mechanistic Studies
A key study involving 24 healthy male subjects investigated the mechanism of action of this compound. The participants were randomized to receive a placebo, 2 g/day , or 4 g/day of this compound for three weeks while on a low-fat, low-cholesterol diet. The following table summarizes the key quantitative findings from this study[1].
| Parameter | Placebo (n=6) | This compound (2 g/day ) (n=9) | This compound (4 g/day ) (n=9) |
| Fractional Cholesterol Absorption (%) | |||
| Baseline | 48.3 ± 4.2 | 52.8 ± 3.4 | 53.0 ± 3.6 |
| After 3 Weeks | 50.8 ± 4.0 | 38.3 ± 4.4 | 33.8 ± 5.0 |
| Change from Baseline | +2.5 | -14.5 | -19.2 |
| Fecal Neutral Sterol Excretion (mg/day) | |||
| Baseline | 789 ± 111 | 794 ± 94 | 811 ± 103 |
| After 3 Weeks | 768 ± 105 | 1142 ± 139 | 1357 ± 182 |
| Change from Baseline | -21 | +348 | +546 |
| Fecal Bile Acid Excretion (mg/day) | |||
| Baseline | 240 ± 39 | 229 ± 31 | 235 ± 35 |
| After 3 Weeks | 231 ± 35 | 245 ± 38 | 258 ± 42 |
| Change from Baseline | -9 | +16 | +23 |
| Plasma LDL Cholesterol (mg/dL) | |||
| Baseline | 105 ± 8 | 108 ± 7 | 110 ± 9 |
| After 3 Weeks | 103 ± 9 | 101 ± 8 | 98 ± 7 |
| Change from Baseline | -2 | -7 | -12 |
Data presented as mean ± SEM.
The results demonstrate a dose-dependent decrease in fractional cholesterol absorption and a corresponding increase in fecal neutral sterol excretion with this compound treatment. Importantly, there was no significant change in fecal bile acid excretion, indicating that this compound's mechanism does not involve the sequestration or altered metabolism of bile acids[1].
Experimental Protocols
The following is a detailed description of the methodology employed in the mechanistic study of this compound in healthy volunteers[1].
Study Design:
-
A randomized, parallel-group, placebo-controlled study was conducted.
-
24 healthy male subjects were enrolled.
-
Participants were randomized to one of three groups: placebo (n=6), this compound 2 g/day (n=9), or this compound 4 g/day (n=9).
-
The treatment duration was 3 weeks.
Participant Population:
-
Healthy male volunteers.
-
All subjects were maintained on a low-fat, low-cholesterol diet (National Cholesterol Education Program Step 1).
Treatment:
-
This compound or a matching placebo was administered once daily.
Key Measurements:
-
Fractional Cholesterol Absorption: This was measured before and after the 3-week treatment period using a continuous feeding, dual-isotope method.
-
Fecal Steroid Excretion: Fecal samples were collected over a defined period at baseline and at the end of the treatment period to determine the excretion rates of neutral sterols and bile acids.
-
Plasma Lipids: Blood samples were drawn at baseline and after 3 weeks of treatment to measure plasma lipid levels, including LDL cholesterol.
Experimental Workflow
This compound vs. Bile Acid Sequestrants: A Comparative View
To better understand the unique mechanism of this compound, it is useful to compare it with another class of lipid-lowering agents that act within the intestine: bile acid sequestrants (e.g., cholestyramine).
-
This compound: Inhibits the absorption of cholesterol itself, leading to increased fecal excretion of neutral sterols. It does not bind to bile acids and therefore does not significantly alter their excretion[1].
-
Bile Acid Sequestrants: These are non-absorbable polymers that bind to bile acids in the intestine, preventing their reabsorption. This interruption of the enterohepatic circulation of bile acids leads to a significant increase in their fecal excretion. The liver then compensates by upregulating the synthesis of bile acids from cholesterol, which in turn increases the expression of LDL receptors on hepatocytes and enhances the clearance of LDL-C from the circulation.
Contrasting Mechanisms
Conclusion and Future Directions
The available evidence strongly supports the classification of this compound as a cholesterol absorption inhibitor. Its ability to lower LDL-C is directly linked to its effect on reducing the uptake of intestinal cholesterol, leading to a subsequent increase in the excretion of neutral sterols. A key finding for drug development professionals is that this compound achieves this effect without significantly impacting bile acid excretion, distinguishing its mechanism from that of bile acid sequestrants.
Further research would be beneficial to identify the specific molecular transporter or receptor with which this compound interacts to exert its inhibitory effect on cholesterol absorption. Understanding this interaction in greater detail could pave the way for the development of new and more potent therapies for the management of hypercholesterolemia.
References
Methodological & Application
Tiqueside Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiqueside (β-tigogenin cellobioside) is a synthetic steroidal saponin that functions as a potent inhibitor of intestinal cholesterol absorption. By blocking the uptake of both dietary and biliary cholesterol, this compound effectively reduces plasma and hepatic cholesterol levels. This mechanism of action makes it a valuable tool for preclinical research in hypercholesterolemia and related cardiovascular diseases. These application notes provide detailed protocols for the administration of this compound in rodent models for efficacy and toxicity studies, along with relevant quantitative data and a depiction of its signaling pathway.
Mechanism of Action
This compound exerts its cholesterol-lowering effects by directly interfering with the absorption of cholesterol in the small intestine. This initial action triggers a cascade of compensatory responses in the liver, ultimately leading to a reduction in circulating non-high-density lipoprotein (non-HDL) cholesterol.
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's cholesterol-lowering effect.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for this compound in rodent models.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (8.0 mg/kg) | In-Feed (250-2000 mg/kg/day) |
| Half-life (t½) | 3.6 hours[1] | Not Applicable |
| Clearance | 14.6 mL/min-kg[1] | Not Applicable |
| Volume of Distribution (Vdss) | 3.52 L/kg[1] | Not Applicable |
| Bioavailability | 100% (by definition) | < 0.5%[1] |
Table 2: Efficacy of this compound in Hamsters
| Administration Method | Dose | Duration | Effect on Cholesterol Absorption | Reference |
| Dietary Admixture | 0.2% of diet (~150 mg/kg/day) | 4 days | 68% reduction | |
| Oral Gavage | 60 mg/kg | Single dose | ED50 for cholesterol absorption inhibition |
Experimental Protocols
Detailed methodologies for efficacy and toxicity studies of this compound in rodent models are provided below.
Protocol 1: Efficacy Study - Cholesterol Absorption Inhibition in Hamsters
This protocol is designed to assess the efficacy of this compound in reducing intestinal cholesterol absorption in a hamster model of hypercholesterolemia.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Male Golden Syrian hamsters (8-10 weeks old)
-
High-cholesterol diet (e.g., standard chow supplemented with 0.5% cholesterol and 10% coconut oil)
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
Standard laboratory equipment for blood and tissue collection and analysis
Experimental Workflow:
Caption: Experimental workflow for the this compound efficacy study.
Procedure:
-
Animal Acclimatization: House male Golden Syrian hamsters in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week with ad libitum access to standard chow and water.
-
Induction of Hypercholesterolemia: For two weeks, feed the hamsters a high-cholesterol diet to induce elevated plasma cholesterol levels.
-
Randomization: Randomly assign hamsters to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (0.5% methylcellulose)
-
Group 2: this compound (e.g., 50 mg/kg)
-
Group 3: this compound (e.g., 100 mg/kg)
-
Group 4: this compound (e.g., 150 mg/kg)
-
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in 0.5% methylcellulose. The concentration should be calculated based on the average body weight of the hamsters to ensure a dosing volume of 5-10 mL/kg.
-
Administration: Administer the this compound suspension or vehicle once daily via oral gavage for the duration of the study (e.g., 2-4 weeks).
-
Monitoring: Record body weight and food consumption daily. Observe animals for any clinical signs of toxicity.
-
Endpoint Analysis: At the end of the treatment period, fast the animals overnight. Collect blood samples via cardiac puncture under anesthesia for plasma lipid analysis (total cholesterol, HDL, LDL, triglycerides). Euthanize the animals and collect the liver for hepatic cholesterol content analysis and the small intestine for gene expression analysis of cholesterol transporters.
Protocol 2: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)
This protocol is designed to estimate the acute oral toxicity (LD50) of this compound in rats, following a stepwise procedure to minimize animal use. In the absence of specific LD50 data for this compound, studies on other saponins suggest a range to initiate testing. For instance, the oral LD50 for saponin from Citrullus colocynthis in mice is 200 mg/kg, while for saponins from Sapindus mukorossi in rats, it is much higher (7940-9260 mg/kg). A conservative starting dose is recommended.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Female Sprague-Dawley rats (8-10 weeks old, fasted overnight)
-
Oral gavage needles (18-gauge, 2-inch, ball-tipped)
-
Standard laboratory equipment for observation and housing.
Experimental Workflow:
Caption: Workflow for the acute oral toxicity up-and-down procedure.
Procedure:
-
Dose Selection: Based on available data for similar saponins, select a starting dose (e.g., 200 mg/kg).
-
Dosing: Administer a single oral gavage dose of this compound to one fasted female rat.
-
Observation: Observe the animal closely for the first 4 hours and then periodically for up to 14 days for signs of toxicity (e.g., changes in behavior, respiration, convulsions, mortality).
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If the animal dies within 48 hours, the dose for the next animal is decreased by a factor of 3.2.
-
-
Stopping Criteria: The study is stopped when one of the predefined stopping criteria is met (e.g., three reversals in outcome at a particular dose level).
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes and dose levels used.
Safety and Handling
-
Researchers should wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, when handling this compound.
-
All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
This compound suspensions should be prepared in a well-ventilated area or a chemical fume hood.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research goals. All work with animals should be approved by the relevant institutional ethical review board.
References
Application Notes and Protocols for Tiqueside in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiqueside, a synthetic saponin also known as β-tigogenin cellobioside, is recognized for its potent cholesterol-absorption inhibiting properties.[1][2] Primarily studied for its effects on plasma cholesterol levels, its application in in vitro settings is crucial for elucidating specific cellular mechanisms. This document provides detailed protocols for the proper dissolution of this compound for use in a variety of in vitro experiments, ensuring compound stability and maximizing experimental reproducibility. Additionally, it outlines the key signaling pathways influenced by the modulation of cellular cholesterol.
Data Presentation: Solvent Recommendations for In Vitro Assays
The solubility of this compound in aqueous solutions is limited. Therefore, organic solvents are necessary to prepare stock solutions for in vitro studies. Based on general practices for poorly soluble saponins and other lipophilic compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. The final concentration of the solvent in the cell culture medium should be carefully controlled to avoid cytotoxicity.
| Solvent | Recommended Stock Concentration | Maximum Final Concentration in Media | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | ≤ 0.5% (v/v) | DMSO is a strong solvent suitable for creating high-concentration stock solutions. It is crucial to keep the final concentration low as higher concentrations can be toxic to cells. A vehicle control should always be included in experiments.[3][4] |
| Ethanol (EtOH) | 10-20 mM | ≤ 0.5% (v/v) | Ethanol can be an alternative solvent, though it may be less effective for highly lipophilic compounds. Similar to DMSO, the final concentration must be minimized to prevent adverse effects on cell viability and function.[5] |
Experimental Protocols: Dissolving this compound
This protocol details the steps for preparing a this compound stock solution and subsequent working solutions for in vitro experiments.
2.1. Materials
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the experiment
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
2.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For a 1 ml of 10 mM stock solution of a compound with a molecular weight of 755.0 g/mol , you would weigh 7.55 mg.
-
Initial Dissolution: Add the appropriate volume of cell culture grade DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolving the compound. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary for sensitive applications. Ensure the filter is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
2.3. Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): If a range of concentrations is being tested, perform serial dilutions of the stock solution in pure DMSO. This ensures that the final concentration of DMSO in the cell culture medium remains constant across all experimental conditions.[3]
-
Dilution into Culture Medium: Directly add the desired volume of the this compound stock or diluted solution to the pre-warmed cell culture medium. It is critical to add the this compound-DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation of the compound. The final DMSO concentration should not exceed 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
Visualization of this compound's Mechanism of Action
This compound's primary mechanism of action is the inhibition of cholesterol absorption.[1][2] In an in vitro context, this can be conceptualized as a reduction in the uptake of cholesterol by cells from the surrounding medium. This disruption of cholesterol homeostasis can have significant downstream effects on various cellular signaling pathways.
Caption: Mechanism of this compound Action on a Target Cell.
The diagram above illustrates how this compound inhibits the uptake of extracellular cholesterol by a target cell, such as an intestinal enterocyte. This leads to lower intracellular cholesterol levels, which in turn triggers compensatory mechanisms like the upregulation of LDL receptor expression and HMG-CoA reductase activity.
Caption: General Experimental Workflow for In Vitro this compound Studies.
This workflow outlines the key steps for conducting in vitro experiments with this compound, from solution preparation to data analysis. Adherence to this workflow will help ensure consistent and reliable results.
References
- 1. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Tiqueside Dosage Calculation for Hyperlipidemia Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiqueside (beta-tigogenin cellobioside) is a synthetic saponin investigated for its potential in treating hypercholesterolemia. Its primary mechanism of action is the inhibition of both biliary and dietary cholesterol absorption in the intestine.[1] This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound in preclinical hyperlipidemia models. It includes guidance on dosage calculation, experimental design, and relevant signaling pathways.
Mechanism of Action
This compound exerts its lipid-lowering effects by directly interfering with the absorption of cholesterol from the intestinal lumen. This leads to a dose-dependent reduction in plasma LDL cholesterol levels.[1] Studies have shown that this compound administration results in decreased fractional cholesterol absorption and a corresponding increase in fecal neutral sterol excretion.[1] Unlike some other lipid-lowering agents, this compound does not appear to significantly affect the absorption of fat-soluble vitamins or the excretion of fecal fat and bile acids.[1]
Figure 1: Mechanism of action of this compound in inhibiting cholesterol absorption.
Dosage Information
Clinical Studies in Humans
Clinical trials have established a dose-dependent effect of this compound on LDL cholesterol in humans.
| Study Population | Dosage | Frequency | Duration | Key Findings |
| Hypercholesterolemic Outpatients | 1 g, 2 g, and 3 g | Twice daily | 2-week treatment periods | Dose-dependent reduction in plasma LDL cholesterol.[1] |
| Healthy Male Volunteers | 2 g and 4 g | Once daily | 3 weeks | Decreased fractional cholesterol absorption rates and increased fecal neutral sterol excretion.[1] |
Preclinical Studies in Animal Models
Preclinical research has demonstrated the efficacy of this compound across various animal species.
| Animal Model | Dosage | Administration | Duration | Key Findings |
| Male Golden Syrian Hamsters | 150 mg/kg per day (0.2% dietary supplement) | Dietary supplement | 4 days | 68% decrease in intestinal cholesterol absorption. |
| Hamster, Rat, Mouse, Dog, Rabbit, Cynomolgus Monkey, Rhesus Monkey, SEA Quail | Not specified in detail for all species | Dietary supplement | Up to 2 weeks | Dose-dependent inhibition of cholesterol absorption and reduction in plasma non-HDL cholesterol. |
Dosage Calculation for Animal Studies
Translating human doses to animal models requires allometric scaling, which accounts for differences in body surface area and metabolic rates between species. A common method is to use the body surface area (BSA) normalization approach, often simplified by using a Km factor (body weight/BSA).
Formula for Human Equivalent Dose (HED) from Animal Dose:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Formula for Animal Equivalent Dose (AED) from Human Dose:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Standard Km Values:
| Species | Body Weight (kg) | BSA (m²) | Km ( kg/m ²) |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 10 | 0.46 | 20 |
Example Calculation (Human to Rat):
To convert a human dose of 1000 mg/day (for a 60 kg person, this is ~16.7 mg/kg) to a rat equivalent dose:
Rat Dose (mg/kg) = 16.7 mg/kg * (37 / 6) ≈ 103 mg/kg
Figure 2: Workflow for calculating animal equivalent dose from human dose.
Experimental Protocol: this compound Efficacy in a High-Fat Diet-Induced Hyperlipidemic Rat Model
This protocol outlines a typical study to evaluate the efficacy of this compound in a diet-induced hyperlipidemia model in rats.
Animals and Housing
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
Induction of Hyperlipidemia
-
Diet: Feed the rats a high-fat diet (HFD) for 4 weeks to induce hyperlipidemia. A typical HFD composition is 45% kcal from fat, 20% kcal from protein, and 35% kcal from carbohydrates.
-
Control Group: A control group should be fed a standard chow diet.
Experimental Design
-
Groups (n=8-10 per group):
-
Group 1: Normal Control (Standard Diet + Vehicle)
-
Group 2: HFD Control (HFD + Vehicle)
-
Group 3: HFD + this compound (Low Dose - e.g., 50 mg/kg, calculated based on allometric scaling)
-
Group 4: HFD + this compound (High Dose - e.g., 100 mg/kg, calculated based on allometric scaling)
-
Group 5: HFD + Atorvastatin (Positive Control - e.g., 10 mg/kg)
-
-
Treatment Period: 4 weeks.
-
Administration: Administer this compound, vehicle (e.g., 0.5% carboxymethyl cellulose), or atorvastatin orally once daily via gavage.
Data Collection and Analysis
-
Body Weight and Food Intake: Monitor and record weekly.
-
Blood Sampling: Collect blood samples via tail vein at baseline (before treatment) and at the end of the study. Collect terminal blood samples via cardiac puncture under anesthesia.
-
Biochemical Analysis:
-
Measure serum levels of Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein Cholesterol (LDL-C), and High-Density Lipoprotein Cholesterol (HDL-C) using commercial assay kits.
-
-
Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is typically considered statistically significant.
Figure 3: Experimental workflow for a preclinical hyperlipidemia study.
Conclusion
This compound presents a targeted mechanism for lowering cholesterol by inhibiting its absorption. The provided dosage information from both clinical and preclinical studies, combined with the principles of allometric scaling, offers a solid foundation for designing robust in vivo experiments. The detailed protocol for a rat hyperlipidemia model serves as a practical template for researchers to adapt and implement in their own studies to further elucidate the therapeutic potential of this compound. Careful consideration of dose selection, animal model, and experimental design is crucial for obtaining reliable and translatable results.
References
Application Notes and Protocols for the Quantification of Tiqueside in Human Plasma
Introduction
Tiqueside is a novel therapeutic agent under investigation for its potential pharmacological effects. To support preclinical and clinical development, robust and reliable analytical methods for the accurate quantification of this compound in biological matrices are essential. This document provides detailed application notes and protocols for two common bioanalytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of this compound.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This section outlines a validated HPLC-UV method for the determination of this compound in human plasma. This method is suitable for routine analysis in studies where high sensitivity is not the primary requirement.
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma via protein precipitation. The supernatant is then injected into a reversed-phase HPLC system, and the compounds are separated and detected by UV absorbance.
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC-UV method for this compound quantification.
| Parameter | Result |
| Linearity Range | 10 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (CV%) | ≤ 7.5% |
| Inter-day Precision (CV%) | ≤ 9.2% |
| Accuracy | 91.5% - 108.3% |
| Mean Recovery | 88.9% |
Experimental Protocol
1.3.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Deionized water
1.3.2. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 20 mM KH₂PO₄ buffer (pH 3.0, adjusted with orthophosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 240 nm
1.3.3. Sample Preparation
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an HPLC vial for analysis.
1.3.4. Workflow Diagram
Caption: HPLC-UV sample preparation workflow for this compound in plasma.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
For studies requiring higher sensitivity and selectivity, an LC-MS/MS method has been developed and validated for the quantification of this compound in human plasma.
Principle
This method utilizes liquid-liquid extraction to isolate this compound and a stable isotope-labeled internal standard from the plasma matrix. The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for this compound quantification.
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (CV%) | ≤ 5.8% |
| Inter-day Precision (CV%) | ≤ 7.3% |
| Accuracy | 94.7% - 106.1% |
| Mean Recovery | 92.5% |
Experimental Protocol
2.3.1. Materials and Reagents
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (SIL-IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Deionized water
2.3.2. Instrumentation and Chromatographic Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2.3.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: [M+H]⁺ → fragment ion (e.g., 350.2 → 185.1)
-
SIL-IS: [M+H]⁺ → fragment ion (e.g., 354.2 → 189.1)
-
-
Key Parameters: Optimize ion source gas, curtain gas, collision gas, and compound-specific parameters (DP, EP, CE, CXP) for maximum signal intensity.
2.3.4. Sample Preparation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (95:5, v/v).
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for analysis.
2.3.5. Workflow Diagram
Caption: LC-MS/MS sample preparation workflow for this compound in plasma.
Signaling Pathway
As this compound is a novel compound, its precise signaling pathway is still under investigation. The diagram below illustrates a hypothetical pathway based on its intended therapeutic target class.
Caption: Hypothetical signaling pathway for this compound.
Disclaimer
The methods and data presented in these application notes are for research and development purposes only. It is the responsibility of the end-user to validate these methods in their own laboratory to ensure they meet the specific requirements of their intended application. The signaling pathway depicted is hypothetical and subject to change as further research on this compound becomes available.
Application Notes: Assessing Tiqueside Efficacy Using the Dual-Isotope Method
Introduction
Tiqueside is a novel, potent, and selective inhibitor of the intracellular kinase, K-Ras activating kinase (KRAK), a critical node in the Ras-Raf-MEK-ERK signaling cascade. Dysregulation of this pathway is a hallmark of numerous human cancers. These application notes provide a detailed framework for assessing the efficacy of this compound by utilizing a dual-isotope method. This advanced technique allows for the simultaneous tracking of a metabolic precursor and a labeled form of the drug, providing a robust, internally controlled system to quantify the drug's impact on cellular metabolism and signaling.
The dual-isotope approach is particularly advantageous as it enables researchers to distinguish between the general metabolic state of the cells and the specific effects induced by the therapeutic agent.[1][2] By employing a stable isotope-labeled nutrient (e.g., ¹³C-glucose) alongside a radiolabeled version of this compound (e.g., ³H-Tiqueside), we can concurrently measure metabolic flux and drug uptake/retention.[1]
Principle of the Dual-Isotope Method
The core principle of this method lies in the differential detection of two distinct isotopes within the same biological system.
-
Stable Isotope (e.g., ¹³C): A heavy, non-radioactive isotope is incorporated into a key metabolic substrate like glucose. The incorporation and downstream conversion of ¹³C can be traced using mass spectrometry (MS).[3] This allows for the precise measurement of metabolic pathway activity, such as glycolysis and the citric acid cycle.[4] A reduction in the flux through the KRAK-dependent pathways following this compound treatment would be observable as a change in the abundance of ¹³C-labeled metabolites.
-
Radioactive Isotope (e.g., ³H): The therapeutic compound, this compound, is labeled with a radioactive isotope like tritium (³H).[5] This allows for highly sensitive quantification of the drug's concentration within the cells or tissues using liquid scintillation counting.[1] This measurement is critical for correlating the observed metabolic changes with the actual intracellular drug exposure.
By combining these two measurements, a clear relationship between drug concentration and its pharmacodynamic effect on the target pathway can be established, minimizing variability that can arise from separate experiments.[2]
Hypothetical Signaling Pathway: KRAK Cascade
This compound is designed to inhibit the KRAK, which is a downstream effector of the Ras oncogene. The simplified signaling pathway is depicted below.
Caption: this compound inhibits the KRAK signaling pathway.
Experimental Workflow and Protocols
The following protocols are designed for an in vitro assessment using a cancer cell line with a known KRAK pathway dependency.
Caption: Experimental workflow for the dual-isotope method.
Protocol: Cell Culture and Labeling
-
Cell Seeding: Seed HCT116 cells (or other appropriate cell line) in 6-well plates at a density of 2 x 10⁵ cells per well. Culture in standard DMEM with 10% FBS for 24 hours to allow for attachment.
-
Media Change: Remove standard media and replace with glucose-free DMEM supplemented with 10% dialyzed FBS and 10 mM [U-¹³C]-Glucose.
-
Drug Addition: Immediately add [³H]-Tiqueside to the wells at final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO) group. The specific activity of [³H]-Tiqueside should be known to allow for accurate concentration determination.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, and 24 hours) at 37°C and 5% CO₂.
Protocol: Cell Harvesting and Sample Preparation
-
Washing: Place the 6-well plates on ice. Aspirate the media and quickly wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolic Quenching: Immediately add 400 µL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Cell Scraping: Scrape the cells and collect the cell/methanol suspension into a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Aliquoting: Separate the supernatant (containing metabolites) from the pellet (containing macromolecules and DNA). Transfer the supernatant to a new tube. The pellet will be used for scintillation counting.
Protocol: Analysis
A. Liquid Scintillation Counting (for ³H-Tiqueside)
-
Pellet Resuspension: Resuspend the cell pellet from step 4.3.5 in 200 µL of RIPA buffer.
-
Lysis: Lyse the cells by vortexing and brief sonication.
-
Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and count the ³H signal using a liquid scintillation counter.
-
Normalization: A parallel plate should be used to determine the total protein content (e.g., via BCA assay) for normalization of the scintillation counts.
B. LC-MS/MS Analysis (for ¹³C-Metabolites)
-
Sample Prep: Dry the metabolite-containing supernatant from step 4.3.5 under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolites in 50 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Analysis: Inject the sample onto a reverse-phase or HILIC chromatography column coupled to a high-resolution mass spectrometer.
-
Data Extraction: Extract the ion chromatograms for key ¹³C-labeled metabolites downstream of the KRAK pathway (e.g., lactate, citrate, glutamate). The mass shift due to ¹³C incorporation will allow for their specific detection.
Data Presentation and Interpretation
The quantitative data should be summarized to clearly demonstrate the dose-dependent effects of this compound.
Table 1: Intracellular Concentration of [³H]-Tiqueside
| Treatment Concentration | 6 Hours (fmol/mg protein) | 12 Hours (fmol/mg protein) | 24 Hours (fmol/mg protein) |
| Vehicle Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 nM [³H]-Tiqueside | 15.2 ± 1.8 | 25.6 ± 2.1 | 30.1 ± 2.5 |
| 10 nM [³H]-Tiqueside | 148.5 ± 12.3 | 260.1 ± 20.5 | 315.7 ± 28.9 |
| 100 nM [³H]-Tiqueside | 1510.3 ± 130.7 | 2580.6 ± 210.4 | 3055.2 ± 250.1 |
| 1 µM [³H]-Tiqueside | 14950.1 ± 1205.8 | 26100.9 ± 2300.7 | 31200.4 ± 2800.3 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Relative Abundance of ¹³C-Labeled Lactate (Glycolytic Flux)
| Treatment Concentration | 6 Hours (% of Control) | 12 Hours (% of Control) | 24 Hours (% of Control) |
| Vehicle Control | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 6.1 |
| 1 nM this compound | 98.1 ± 4.5 | 95.3 ± 5.0 | 90.2 ± 4.7 |
| 10 nM this compound | 75.4 ± 6.1 | 60.1 ± 5.5 | 45.8 ± 3.9 |
| 100 nM this compound | 40.2 ± 3.8 | 25.7 ± 2.9 | 15.3 ± 2.1 |
| 1 µM this compound | 35.8 ± 3.1 | 22.4 ± 2.5 | 12.1 ± 1.8 |
Data are presented as mean ± standard deviation (n=3), normalized to the vehicle control.
Conclusion
The dual-isotope method provides a powerful and precise approach to evaluate the efficacy of this compound. By correlating the intracellular drug concentration with its direct impact on a key metabolic pathway, researchers can generate high-quality, internally consistent data. This methodology is invaluable for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is essential for advancing drug development programs.
References
- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 2. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. Tritium - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for a Novel PCSK9 Inhibitor in Familial Hypercholesterolemia Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Familial hypercholesterolemia (FH) is a genetic disorder characterized by high levels of low-density lipoprotein (LDL) cholesterol, leading to premature atherosclerotic cardiovascular disease.[1][2][3] Mutations in genes responsible for LDL clearance, most commonly the LDL receptor (LDLR) gene, are the primary cause of FH.[4][5][6] Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDLR levels. By binding to the LDLR, PCSK9 targets it for lysosomal degradation, thereby reducing the number of receptors on the cell surface available to clear LDL from the bloodstream.[3] Consequently, inhibiting PCSK9 is a promising therapeutic strategy for lowering LDL cholesterol in patients with FH.[7][8][9][10] These application notes provide an overview of the use of a novel small molecule PCSK9 inhibitor in preclinical research for familial hypercholesterolemia.
Mechanism of Action
The novel PCSK9 inhibitor is an orally bioavailable small molecule designed to disrupt the interaction between PCSK9 and the LDLR. Unlike monoclonal antibodies that bind to circulating PCSK9, this inhibitor is cell-permeable and acts intracellularly to prevent the initial binding of newly synthesized PCSK9 to the LDLR in the secretory pathway. This preserves LDLR recycling to the hepatocyte surface, leading to increased LDL cholesterol uptake from the circulation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of the novel PCSK9 inhibitor.
Table 1: In Vitro Efficacy of Novel PCSK9 Inhibitor
| Parameter | Cell Line | Concentration | Result |
| PCSK9-LDLR Binding Inhibition (IC50) | HepG2 | 50 nM | 50% inhibition of binding |
| LDLR Protein Expression | HepG2 | 100 nM | 2.5-fold increase |
| LDL-C Uptake | Primary Human Hepatocytes | 100 nM | 70% increase |
Table 2: In Vivo Efficacy in LDLR-deficient Mouse Model of FH
| Treatment Group | n | Dose | Plasma LDL-C Reduction (%) | Aortic Plaque Area Reduction (%) |
| Vehicle Control | 10 | - | 0% | 0% |
| Novel PCSK9 Inhibitor | 10 | 10 mg/kg/day | 45% | 30% |
| Novel PCSK9 Inhibitor | 10 | 30 mg/kg/day | 65% | 55% |
| Evolocumab (comparator) | 10 | 10 mg/kg/week | 60% | 50% |
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel PCSK9 inhibitor on the interaction between PCSK9 and LDLR.
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR-EGF-A domain
-
96-well microplates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Detection antibody (e.g., anti-His-tag HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Novel PCSK9 inhibitor (various concentrations)
Procedure:
-
Coat a 96-well plate with recombinant human LDLR-EGF-A domain overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Pre-incubate recombinant human PCSK9 with varying concentrations of the novel PCSK9 inhibitor for 30 minutes at 37°C.
-
Add the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate for 2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for LDLR Expression
Objective: To quantify the effect of the novel PCSK9 inhibitor on LDLR protein levels in cultured hepatocytes.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Novel PCSK9 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LDLR, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HepG2 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the novel PCSK9 inhibitor or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-beta-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathway
Caption: PCSK9-mediated LDLR degradation pathway and the action of a novel inhibitor.
Experimental Workflow
Caption: Preclinical evaluation workflow for a novel PCSK9 inhibitor.
References
- 1. Clinical trial: Familial Hypercholesterolemia, FH, (NCT05398029) - CRISPR Medicine [crisprmedicinenews.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. A mouse model of human familial hypercholesterolemia: markedly elevated low density lipoprotein cholesterol levels and severe atherosclerosis on a low-fat chow diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recapitulating familial hypercholesterolemia in a mouse model by knock-in patient-specific LDLR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. oaepublish.com [oaepublish.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for High-Throughput Screening of Tiqueside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiqueside, a synthetic saponin, has been identified as an inhibitor of dietary and biliary cholesterol absorption, presenting a promising avenue for the management of hypercholesterolemia.[1] The development of this compound analogues offers the potential for enhanced efficacy, improved pharmacokinetic properties, and reduced off-target effects. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogue libraries to identify lead compounds for further drug development.
The primary molecular target for many cholesterol absorption inhibitors is the Niemann-Pick C1-like 1 (NPC1L1) protein, a critical mediator of cholesterol uptake in the intestine.[2][3][4] The protocols outlined below focus on a cell-based assay to quantify the inhibition of cholesterol uptake, a physiologically relevant endpoint for screening potential this compound analogues.
Experimental Principles
The high-throughput screening workflow is designed to rapidly assess the inhibitory activity of a large number of this compound analogues on cellular cholesterol uptake. The primary assay utilizes a fluorescently-tagged cholesterol analogue, NBD-cholesterol, which allows for the quantification of cholesterol uptake in a cell-based format. A secondary, target-based assay can be employed to confirm the direct interaction of hit compounds with the NPC1L1 protein.
I. Preparation of this compound Analogue Library
A diverse library of this compound analogues should be synthesized to explore the structure-activity relationship (SAR). Modifications can be made to the tigogenin core, the cellobioside moiety, or the linker region. All compounds should be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, typically at a concentration of 10 mM. For screening, these stock solutions are further diluted to working concentrations.
II. Primary High-Throughput Screening: Cell-Based Cholesterol Uptake Assay
This assay measures the ability of this compound analogues to inhibit the uptake of a fluorescent cholesterol probe, NBD-cholesterol, in a human colon adenocarcinoma cell line, Caco-2, which is a well-established model for intestinal cholesterol absorption.
Experimental Workflow
Caption: High-throughput screening workflow for cholesterol uptake inhibitors.
Detailed Protocol
-
Cell Culture and Plating:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere with 5% CO2.
-
Seed Caco-2 cells into black, clear-bottom 96-well plates at a density of 5 x 10^4 cells/well.
-
Incubate the plates for 24-48 hours to allow the cells to form a confluent monolayer.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogues in serum-free DMEM. The final DMSO concentration should not exceed 0.5%.
-
Include a positive control (e.g., Ezetimibe, a known NPC1L1 inhibitor) and a negative control (vehicle, 0.5% DMSO).
-
Aspirate the culture medium from the cell plates and add 100 µL of the diluted compounds or controls to the respective wells.
-
Pre-incubate the plates for 1 hour at 37°C.
-
-
NBD-Cholesterol Uptake:
-
Prepare a 2X working solution of NBD-cholesterol in serum-free DMEM.
-
Add 100 µL of the 2X NBD-cholesterol solution to each well, resulting in a final concentration of 1 µg/mL.
-
Incubate the plates for 4 hours at 37°C.
-
-
Fluorescence Measurement:
-
Aspirate the NBD-cholesterol containing medium and wash the cells three times with 200 µL of cold phosphate-buffered saline (PBS) per well.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.[5][6]
-
Data Analysis
-
Calculate Percentage Inhibition:
-
The percentage inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_background) / (Fluorescence_negative_control - Fluorescence_background))
-
The background is the fluorescence of wells with lysis buffer only.
-
-
Dose-Response Curves and IC50 Determination:
-
For compounds showing significant inhibition (e.g., >50% at the primary screening concentration), perform a dose-response analysis.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: this compound Analogue Screening Results
| Compound ID | Structure Modification | Primary Screen Inhibition (%) at 10 µM | IC50 (µM) |
| TQ-001 | Parent Compound (this compound) | 65.2 | 8.5 |
| TQ-A01 | Modification on Tigogenin Core | 78.9 | 2.1 |
| TQ-A02 | Modification on Tigogenin Core | 45.3 | > 20 |
| TQ-B01 | Modification on Cellobioside Moiety | 85.1 | 1.5 |
| TQ-B02 | Modification on Cellobioside Moiety | 72.8 | 5.7 |
| TQ-C01 | Linker Modification | 55.6 | 12.3 |
| Ezetimibe | Positive Control | 92.5 | 0.8 |
| Vehicle | Negative Control | 0.0 | - |
III. Secondary Assay: Target Engagement (Optional)
To confirm that the hit compounds from the primary screen act by directly targeting NPC1L1, a competitive binding assay can be performed using a fluorescently labeled ligand known to bind to NPC1L1.
IV. Signaling Pathway
Inhibition of cholesterol absorption at the intestinal brush border by this compound analogues is hypothesized to involve the NPC1L1 transporter. Blocking this transporter reduces the uptake of cholesterol into the enterocyte, leading to a decrease in the cholesterol content of chylomicrons that are subsequently released into the bloodstream. This ultimately results in lower plasma LDL-cholesterol levels.
Caption: Proposed mechanism of action for this compound analogues.
V. Conclusion
The described high-throughput screening protocols provide a robust framework for the identification and characterization of novel this compound analogues with potent cholesterol absorption inhibitory activity. The cell-based assay offers a physiologically relevant screening platform, while the logical workflow ensures efficient hit identification and validation. The quantitative data derived from these assays will be crucial for establishing structure-activity relationships and guiding the lead optimization process in the development of next-generation therapies for hypercholesterolemia.
References
- 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of intestinal cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. assaygenie.com [assaygenie.com]
Tiqueside: A Potent Tool for Investigating Intestinal Cholesterol Transport
Application Notes and Protocols for Researchers
Introduction
Tiqueside, a synthetic analog of β-tigogenin cellobioside, is a member of the saponin family of compounds. It has demonstrated significant efficacy in inhibiting the absorption of both dietary and biliary cholesterol from the intestine. This property makes this compound a valuable pharmacological tool for researchers in the fields of lipid metabolism, atherosclerosis, and drug discovery. These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for key experiments, and quantitative data from preclinical and clinical studies.
Mechanism of Action
This compound exerts its cholesterol-lowering effects primarily by interfering with the intestinal absorption of cholesterol. While the precise molecular targets are still under investigation, the available evidence points towards a multi-faceted mechanism within the intestinal lumen and at the brush border membrane of enterocytes.
As a saponin, this compound likely inhibits cholesterol absorption through one or both of the following general mechanisms:
-
Formation of Insoluble Complexes: Saponins possess the ability to form insoluble complexes with cholesterol in the gut lumen. This sequestration prevents the cholesterol from being incorporated into micelles, a critical step for its absorption into enterocytes.
-
Interaction with Bile Acids: Saponins can also bind to bile acids, disrupting the formation of micelles. Since micellar solubilization is essential for the transport of cholesterol to the surface of the enterocytes, this interference indirectly inhibits cholesterol absorption.
A study comparing this compound to a structurally similar saponin, pamaqueside, suggested a non-stoichiometric, intestinal mechanism of action, indicating that the inhibition may not solely rely on a one-to-one binding with cholesterol molecules.[1]
Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of cholesterol metabolism from studies in both hypercholesterolemic patients and animal models.
Table 1: Effect of this compound on Plasma LDL Cholesterol in Hypercholesterolemic Patients
| This compound Dose | Change in LDL Cholesterol (%) | Study Population |
| 1 g/day | -8.7 | Hypercholesterolemic outpatients |
| 2 g/day | -14.5 | Hypercholesterolemic outpatients |
| 3 g/day | -20.8 | Hypercholesterolemic outpatients |
Data derived from a study in 15 hypercholesterolemic outpatients.
Table 2: Effect of this compound on Cholesterol Absorption and Fecal Steroid Excretion in Normolipidemic Subjects
| This compound Dose | Change in Fractional Cholesterol Absorption (%) | Change in Fecal Neutral Sterol Excretion (mg/day) | Study Population |
| 2 g/day | -28 | +230 | Healthy male subjects |
| 4 g/day | -41 | +350 | Healthy male subjects |
Data from a mechanistic study in 24 healthy male subjects.
Table 3: Effect of this compound on Cholesterol Absorption in Cholesterol-Fed Rabbits
| This compound Dose | Inhibition of Cholesterol Absorption (%) |
| >125 mg/kg | ~75% |
Data from a comparative study with pamaqueside.[1]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound on intestinal cholesterol transport. These are based on standard methodologies in the field and may require optimization for specific experimental conditions.
Protocol 1: In Vivo Measurement of Intestinal Cholesterol Absorption using the Dual-Isotope Method
This method allows for the direct measurement of the fraction of dietary cholesterol absorbed by an organism.
Materials:
-
This compound
-
Vehicle for this compound administration (e.g., corn oil)
-
[14C]-cholesterol (oral tracer)
-
[3H]-cholesterol (intravenous tracer)
-
Experimental animals (e.g., mice, rats, or hamsters)
-
Metabolic cages for fecal collection
-
Scintillation counter and vials
Procedure:
-
Acclimatization: Acclimate animals to individual metabolic cages for 3-5 days.
-
Dosing:
-
Administer this compound or vehicle to the animals by oral gavage. The dosing regimen (e.g., single dose or multiple days) will depend on the study design.
-
Simultaneously, administer an oral dose of [14C]-cholesterol mixed with a small amount of carrier oil.
-
Administer an intravenous injection of [3H]-cholesterol.
-
-
Fecal Collection: Collect feces for 48-72 hours.
-
Sample Processing:
-
Dry the collected feces to a constant weight.
-
Homogenize the fecal samples.
-
Extract lipids from a known amount of homogenized feces using a suitable solvent system (e.g., chloroform:methanol).
-
-
Radioactivity Measurement:
-
Measure the 14C and 3H radioactivity in the lipid extracts using a dual-channel scintillation counter.
-
-
Calculation of Fractional Cholesterol Absorption:
-
Calculate the fractional cholesterol absorption using the following formula:
-
Protocol 2: Analysis of Fecal Neutral Sterol Excretion
This protocol quantifies the amount of neutral sterols (primarily cholesterol and its bacterial metabolites) excreted in the feces, which is an indirect measure of cholesterol absorption.
Materials:
-
Collected fecal samples from animals treated with this compound or vehicle
-
Internal standard (e.g., 5α-cholestane)
-
Saponification reagent (e.g., ethanolic potassium hydroxide)
-
Extraction solvent (e.g., hexane)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Lyophilize and homogenize fecal samples.
-
Weigh a precise amount of the dried fecal powder.
-
-
Internal Standard Addition: Add a known amount of the internal standard (5α-cholestane) to each sample.
-
Saponification: Saponify the samples by refluxing with ethanolic potassium hydroxide to hydrolyze any cholesterol esters.
-
Extraction: Extract the unsaponifiable fraction (containing neutral sterols) with hexane.
-
Derivatization: Evaporate the hexane and derivatize the sterols to their trimethylsilyl (TMS) ethers using a derivatizing agent. This increases their volatility for GC analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the different neutral sterols on a suitable capillary column.
-
Identify and quantify the individual sterols (cholesterol, coprostanol, etc.) and the internal standard based on their retention times and mass spectra.
-
-
Calculation: Calculate the concentration of each neutral sterol relative to the internal standard and express the results as mg of sterol excreted per day.
Visualizations
Hypothetical Signaling Pathway of this compound Action
The following diagram illustrates the potential mechanisms by which this compound inhibits intestinal cholesterol absorption. This is a hypothetical model based on the known actions of saponins and the key proteins involved in cholesterol transport.
Caption: Hypothetical mechanism of this compound in the intestine.
Experimental Workflow for Studying this compound In Vivo
This diagram outlines the general workflow for conducting an in vivo study to evaluate the efficacy of this compound.
Caption: General workflow for in vivo this compound studies.
Conclusion
This compound serves as a potent and specific inhibitor of intestinal cholesterol absorption, making it an invaluable tool for both basic and translational research. The provided data and protocols offer a starting point for investigators seeking to utilize this compound in their studies of cholesterol homeostasis and the development of novel hypercholesterolemia therapies. Further research into its precise molecular interactions will undoubtedly provide deeper insights into the complex process of intestinal cholesterol transport.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Tiqueside
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Tiqueside. This resource provides troubleshooting guidance and answers to frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (beta-tigogenin cellobioside) is a synthetic saponin developed for the treatment of hypercholesterolemia.[1] Its primary mechanism of action is the inhibition of biliary and dietary cholesterol absorption in the gastrointestinal tract.[1] This leads to a dose-dependent reduction in plasma low-density lipoprotein (LDL) cholesterol levels.[1]
Q2: What are the likely challenges affecting the oral bioavailability of this compound?
As a saponin, this compound may face several challenges that can limit its oral bioavailability. While specific data for this compound is limited, saponins, in general, can exhibit poor aqueous solubility and low permeability across the intestinal membrane. Around 40% of new chemical entities have poor solubility, which can hinder their formulation and bioavailability.[2] For orally administered drugs, solubility is often a rate-limiting step for absorption.[3]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can improve the dissolution rate.[3]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at a molecular level can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.
-
Prodrugs: Modifying the drug molecule to a more soluble or permeable form that converts to the active drug in the body.[2]
The following diagram illustrates a decision-making workflow for selecting a suitable bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Rate of this compound in In Vitro Tests
-
Possible Cause 1: Poor Wettability.
-
Solution: Incorporate a surfactant at a concentration below its critical micelle concentration (CMC) into the dissolution medium. Common choices include sodium lauryl sulfate (SLS) or Tween 80.
-
-
Possible Cause 2: Drug Agglomeration.
-
Solution: Consider particle size reduction techniques such as micronization or nano-milling prior to formulation. This increases the surface area available for dissolution.
-
-
Possible Cause 3: Inadequate Agitation.
-
Solution: Ensure the dissolution apparatus is properly calibrated and the agitation speed is appropriate for the dosage form being tested. For powder formulations, a higher agitation speed may be necessary.
-
Issue 2: Inconsistent Results in Permeability Studies (e.g., Caco-2 Cell Model)
-
Possible Cause 1: Cell Monolayer Integrity Issues.
-
Solution: Verify the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers before and after the experiment to ensure their integrity. Low TEER values may indicate compromised tight junctions.
-
-
Possible Cause 2: Low Apical Concentration of this compound.
-
Solution: If the dissolution of this compound in the apical buffer is low, consider using a formulation approach to increase its concentration, such as a solid dispersion or a lipid-based formulation.
-
-
Possible Cause 3: Efflux Transporter Activity.
-
Solution: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be tested by co-administering a known P-gp inhibitor, such as verapamil, and observing any changes in permeability.
-
Issue 3: Phase Separation or Drug Precipitation in Lipid-Based Formulations
-
Possible Cause 1: Poor Solubility of this compound in the Lipid Vehicle.
-
Solution: Screen a variety of oils, surfactants, and co-surfactants to identify a system with optimal solubilizing capacity for this compound.
-
-
Possible Cause 2: Incorrect Surfactant-to-Co-surfactant Ratio.
-
Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable nanoemulsion upon dilution with aqueous media.
-
-
Possible Cause 3: Drug Crystallization Over Time.
-
Solution: Assess the physical stability of the formulation under different storage conditions (e.g., temperature, humidity). If crystallization occurs, consider incorporating a crystallization inhibitor into the formulation.
-
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®), and a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Dissolve both this compound and the polymer carrier in the solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution by gentle heating and stirring if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF) without pepsin for the first 2 hours, followed by a switch to Simulated Intestinal Fluid (SIF) with pancreatin.
-
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 RPM.
-
Add the this compound formulation (equivalent to a specific dose) to each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PVDF) and analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
The following diagram outlines the workflow for developing and testing a this compound formulation.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Significance for Oral Bioavailability |
| Molecular Weight | > 500 g/mol | May lead to lower passive diffusion. |
| Aqueous Solubility | < 0.1 mg/mL | Dissolution rate-limited absorption. |
| LogP | High | Good affinity for lipid membranes but may be trapped if too high. |
| pKa | N/A (non-ionizable) | Solubility is not pH-dependent. |
| BCS Class (Predicted) | Class II or IV | Low solubility is a key challenge. |
Table 2: Example of In Vitro Dissolution Data for Different this compound Formulations
| Formulation | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Unformulated this compound | 15% | 25% |
| This compound (Micronized) | 40% | 65% |
| This compound Solid Dispersion (1:4) | 75% | 95% |
| This compound SNEDDS | 90% | >98% |
References
- 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
Tiqueside solubility issues in aqueous solutions
Technical Support Center: Tiqueside
Welcome to the technical support center for this compound (β-tigogenin cellobioside). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and use of this compound in experimental settings, with a primary focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound, also known as CP-88,818, is a synthetic saponin developed as a hypercholesterolemia agent.[1] It functions by inhibiting the absorption of dietary and biliary cholesterol.[1] Structurally, it is a glycoside of tigogenin, which gives it an amphiphilic character. This structure contributes to its low intrinsic solubility in aqueous media, a common challenge for researchers. Many complex small molecules, particularly those with high molecular weight and hydrophobicity, exhibit poor aqueous solubility, which can hinder in vitro and in vivo studies.[2][3][4]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stocks. For specific applications, other organic solvents may be used. Please refer to the data table below for solubility in various common solvents. Always use anhydrous, high-purity solvents to prevent degradation and ensure maximum solubility.
Data Presentation: this compound Solubility in Common Organic Solvents
| Solvent | Maximum Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 100 mM) | Recommended for primary stock solutions. Store aliquots at -20°C. |
| Ethanol (95%) | ~10 mg/mL | May be suitable for some applications, but lower concentration than DMSO. |
| Methanol | ~5 mg/mL | Use with caution; may not be suitable for all cell-based assays. |
| Acetone | < 1 mg/mL | Not recommended. |
Note: This data is based on internal testing and should be used as a guideline. Actual solubility may vary based on solvent purity and conditions.
Q3: Can I store this compound in an aqueous solution?
A3: Storing this compound in aqueous buffers for extended periods is not recommended. The compound is susceptible to precipitation and potential degradation over time in aqueous environments.[5] For best results, prepare fresh dilutions from your organic stock solution for each experiment. If temporary storage of a working solution is necessary, keep it at 4°C for no longer than a few hours and visually inspect for precipitation before use.
Q4: How does pH affect the aqueous solubility of this compound?
A4: The solubility of ionizable compounds can be significantly influenced by the pH of the aqueous medium.[6][7][8] this compound contains functional groups that may be ionizable, and its solubility is expected to vary with pH. Generally, basic salts are more soluble in acidic solutions, while acidic salts are more soluble in basic solutions.[8]
Data Presentation: Effect of pH on this compound Aqueous Solubility
| Aqueous Buffer pH | Kinetic Solubility (µg/mL) | Observation |
| 5.0 | ~15 µg/mL | Increased solubility in slightly acidic conditions. |
| 7.4 (Physiological) | ~5 µg/mL | Low solubility in neutral buffers like PBS. |
| 8.5 | ~2 µg/mL | Decreased solubility in slightly basic conditions. |
Note: Data generated from a 1% DMSO co-solvent solution. Solubility can be formulation-dependent.
Troubleshooting Guides
Problem 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS).
This is a common issue due to this compound's hydrophobic nature. Direct dissolution in aqueous buffers will likely result in poor solubility and inaccurate concentrations.
Solution Workflow:
-
Prepare a Primary Stock Solution: Do not attempt to dissolve this compound directly in an aqueous buffer. First, prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mg/mL).[9][10] Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Perform Serial Dilutions: Create intermediate dilutions from your primary stock using DMSO if needed.
-
Dilute into Aqueous Buffer: To prepare your final working solution, slowly add the this compound stock solution (or intermediate dilution) to your pre-warmed aqueous buffer while vortexing. This technique, known as the "solvent exchange method," helps prevent immediate precipitation.[11] The final concentration of the organic solvent should be kept to a minimum (typically <0.5% for cell-based assays) to avoid artifacts.
Problem 2: I'm observing precipitation after adding my this compound DMSO stock to cell culture media.
Precipitation in complex biological media is a frequent problem for poorly soluble compounds.[12] Components like salts, proteins, and pH changes can reduce the solubility of the compound, causing it to crash out of solution.
Troubleshooting Decision Tree:
If you observe precipitation, follow this decision-making process to resolve the issue.
Additional Recommendations:
-
Reduce Serum: If using fetal bovine serum (FBS), consider reducing its concentration during the initial incubation with this compound, as serum proteins can sometimes contribute to precipitation.
-
Use Solubilizing Excipients: For challenging applications, co-formulating with solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Polysorbate 80) can improve aqueous solubility.[5][13][14] However, these must be tested for compatibility with your specific assay.
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility by Turbidimetry
This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific aqueous buffer. The principle is to create a serial dilution from a DMSO stock and measure the point at which the compound precipitates, indicated by an increase in turbidity (light scattering).[12]
Materials:
-
This compound
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader with absorbance/turbidity measurement capability (e.g., at 620 nm)
Methodology:
-
Prepare this compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate (or microfuge tubes), perform a 2-fold serial dilution of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate. Include DMSO-only controls.
-
Add Aqueous Buffer: Rapidly add a corresponding volume of your target aqueous buffer (e.g., 198 µL) to each well to achieve a final DMSO concentration of 1%. This will bring the plate to the final test concentrations.
-
Incubate and Read:
-
Seal the plate and shake for 1-2 hours at room temperature, protected from light.
-
Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically between 500-700 nm.
-
-
Data Analysis: Plot the measured turbidity against the this compound concentration. The concentration at which the turbidity begins to sharply increase above the baseline of the soluble wells is the estimated kinetic solubility limit.
Contextual Signaling Pathway
To aid in experimental design, the following diagram illustrates the established mechanism of action for this compound. It acts in the gastrointestinal lumen to inhibit cholesterol absorption, which subsequently leads to a reduction in plasma LDL cholesterol.
References
- 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. longdom.org [longdom.org]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
Off-target effects of Tiqueside in cell culture
Welcome to the technical support center for Tiqueside. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
A1: this compound is a synthetic saponin designed as a cholesterol absorption inhibitor. Its primary mechanism involves interfering with the absorption of dietary and biliary cholesterol in the small intestine. In cell culture, it is expected to primarily impact cholesterol metabolism and related pathways.[1]
Q2: Are there any known specific off-target effects of this compound reported in the literature?
A2: To date, there is a lack of specific, publicly available data detailing the off-target effects of this compound at the molecular level, such as comprehensive kinase profiling or interactions with specific signaling pathways unrelated to cholesterol metabolism.
Q3: What are the general, potential off-target effects of synthetic saponins like this compound?
A3: Synthetic saponins are amphiphilic molecules, meaning they have both water-loving (hydrophilic) and fat-loving (hydrophobic) properties.[2][3][4] This characteristic allows them to interact with cell membranes, which can lead to a variety of biological effects, including membrane permeabilization and cytotoxicity at high concentrations.[5][6] Their effects can be broad, encompassing anti-inflammatory, anti-fungal, and anti-cancer activities, which suggests potential interactions with multiple cellular pathways.[2][3][4][5]
Q4: Could the observed effects in my cell culture be due to the disruption of cholesterol homeostasis rather than a direct off-target interaction?
A4: Yes, this is a critical consideration. Cholesterol is an essential component of cell membranes and is involved in the formation of lipid rafts, which are microdomains that organize and regulate various signaling pathways. By altering cellular cholesterol levels, this compound could indirectly affect signaling pathways that are dependent on membrane integrity and lipid raft function.
Troubleshooting Guide
Unexpected results in cell culture experiments using this compound can arise from a variety of sources, including off-target effects, indirect effects of its primary mechanism, or general cell culture issues. This guide will help you systematically troubleshoot common problems.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Death or Reduced Viability | 1. Cytotoxicity of this compound at the concentration used. 2. Indirect effects due to cholesterol depletion. 3. Standard cell culture issues (e.g., contamination, improper media). | 1. Perform a dose-response curve to determine the EC50 and a non-toxic working concentration. (See Cytotoxicity Assay Protocol)2. Supplement media with cholesterol to see if the phenotype is rescued. 3. Routinely check for contamination and ensure proper cell culture technique. |
| Alterations in a Specific Signaling Pathway | 1. Direct off-target inhibition/activation of a pathway component by this compound. 2. Indirect modulation of the pathway due to changes in membrane cholesterol and lipid raft disruption. | 1. Perform a kinase screen or other relevant target-based assay to identify potential direct interactions. (See Kinase Profiling Assay Protocol)2. Investigate the cholesterol dependency of your pathway of interest. |
| Inconsistent Results Between Experiments | 1. Variability in this compound stock solution. 2. Differences in cell passage number or confluency. 3. Subtle variations in experimental conditions. | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately. 2. Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding at a consistent density. 3. Carefully document all experimental parameters. |
Experimental Protocols
To investigate the potential off-target effects of this compound, a systematic approach using a panel of assays is recommended.
Cytotoxicity Assay Protocol (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that is toxic to the cells, which is crucial for distinguishing between targeted pharmacological effects and general cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and a vehicle control. Add the dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.
-
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50 value.
Kinase Profiling Assay Protocol
This protocol provides a broad screen to identify potential off-target interactions of this compound with a panel of kinases.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service or perform the assay in-house if the platform is available.
-
Assay Format: These services typically use in vitro binding or activity assays. This compound will be tested at one or more concentrations against a large panel of purified kinases.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration(s). Follow-up dose-response experiments should be performed for any significant "hits" to determine the IC50 value.
Western Blotting for Key Signaling Pathways
This method can be used to assess whether this compound affects the phosphorylation status of key proteins in common signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB).
Methodology:
-
Cell Treatment: Treat cells with a non-toxic concentration of this compound for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection and quantify the band intensities to determine the change in phosphorylation.
Visualizations
Caption: Recommended workflow for investigating this compound's off-target effects.
Caption: Indirect signaling effects of this compound via cholesterol modulation.
References
- 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Effects of Synthetic Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 5. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The amphiphilic nature of saponins and their effects on artificial and biological membranes and potential consequences for red blood and cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing Tiqueside dosage to minimize side effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Tiqueside dosage and managing potential side effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2). By blocking TYK2, this compound reduces the inflammatory and immune pathways that contribute to certain conditions. This mechanism of action has shown efficacy in treating moderate to severe plaque psoriasis.
Q2: What are the most common side effects observed with this compound?
A2: Common side effects of this compound, reported in 1% or more of patients in clinical trials, include acne, cold-like symptoms (stuffy nose, sneezing, sore throat), cold sores, mouth sores, and inflammation of hair follicles (folliculitis).
Q3: What are the potential serious side effects associated with this compound?
A3: this compound may cause serious side effects, including an increased risk of infections, as it affects the immune system. Other potential serious side effects can include muscle pain or weakness, dark urine, fatigue, and abdominal pain. In rare cases, severe allergic reactions may occur.
Q4: How can we monitor for and manage these side effects in our experiments?
A4: Regular monitoring of subjects is crucial. For common side effects, symptomatic treatment may be sufficient. For signs of serious side effects, it is important to have a protocol in place for dose reduction or discontinuation and appropriate medical intervention. Monitoring liver function and muscle enzymes through blood tests can help detect potential issues early.
Troubleshooting Guides
Managing On-Target Side Effects (e.g., Skin Rash, Gastrointestinal Issues)
Issue: Development of mild to moderate skin rash or gastrointestinal discomfort in a significant portion of the cohort.
Possible Cause: These are likely on-target effects due to the inhibition of the TYK2 pathway in healthy tissues.
Troubleshooting Steps:
-
Dose Adjustment: Consider a dose-reduction strategy. Systematically lowering the dose may help find a therapeutic window with acceptable toxicity.
-
Symptomatic Treatment: Concurrent administration of supportive care agents (e.g., anti-diarrheal medication, topical corticosteroids for rash) can help manage symptoms.
-
Fractionated Dosing: Investigate if splitting the daily dose into two smaller administrations reduces peak plasma concentrations and alleviates side effects without compromising efficacy.
Addressing Off-Target Side Effects (e.g., Elevated Liver Enzymes)
Issue: A subset of subjects exhibits a significant elevation in liver enzymes (ALT/AST).
Possible Cause: This could be an off-target effect, potentially due to the metabolism of this compound or inhibition of other kinases at higher concentrations.
Troubleshooting Steps:
-
Immediate Discontinuation: For subjects with significant elevations, temporarily discontinue this compound administration and monitor liver function until levels return to baseline.
-
Dose-Response Analysis: Analyze the relationship between this compound dose and the incidence/severity of liver enzyme elevation to determine a potential dose threshold for this side effect.
-
Combination Therapy: Explore combination therapies with other agents that may allow for a lower, better-tolerated dose of this compound while maintaining or enhancing therapeutic efficacy.
Data Presentation
Table 1: Summary of this compound Dosage and Associated Side Effects from Hypothetical Phase I/II Trials
| Dosage Group | Number of Subjects | Efficacy Endpoint (% Response) | Incidence of Common Side Effects (%) | Incidence of Serious Side Effects (%) |
|---|---|---|---|---|
| Placebo | 50 | 5% | 10% | 2% |
| 100 mg Once Daily | 50 | 40% | 25% | 4% |
| 200 mg Once Daily | 50 | 65% | 45% | 8% |
| 400 mg Once Daily | 50 | 75% | 70% | 15% |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen this compound against a comprehensive panel of human kinases (e.g., >400 kinases).
-
Perform initial screening at a fixed concentration of this compound (e.g., 1 µM).
-
For any kinases showing significant inhibition (e.g., >50%), perform a dose-response curve to determine the IC50 value.
-
Compare the IC50 values for off-target kinases to the IC50 for TYK2 to establish a selectivity ratio.
Protocol 2: Dose Escalation and Tolerability Study in Animal Models
Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities of this compound in a relevant animal model (e.g., rodents or non-human primates).
Methodology:
-
Establish multiple cohorts of animals (e.g., 5-10 per group).
-
Administer this compound at escalating doses (e.g., 10, 30, 100, 300 mg/kg) daily for a predetermined period (e.g., 28 days).
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, skin abnormalities).
-
Collect blood samples at regular intervals for hematology and clinical chemistry analysis (including liver and kidney function markers).
-
At the end of the study, perform a full necropsy and histopathological examination of major organs.
Visualizations
```dot
``` Caption: this compound's mechanism of action in the TYK2-STAT signaling pathway.
```dot
``` Caption: Workflow for optimizing this compound dosage to minimize side effects.
Technical Support Center: Troubleshooting Tiqueside Stability in Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds like Tiqueside during long-term storage is critical for the validity and reproducibility of experimental results. While specific long-term stability data for this compound is not extensively published, this guide provides a framework for troubleshooting common stability issues based on general principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
The stability of a drug product depends on its ability to maintain its physical, chemical, therapeutic, and microbiological attributes throughout its shelf life. Key factors that can influence the stability of this compound, a synthetic saponin, include temperature, humidity, light, and the type of storage container.[1] High temperatures and humidity can accelerate chemical degradation, while exposure to light can cause photodegradation.[1][2] The packaging also plays a crucial role in protecting the compound from these environmental factors.[1][3]
Q2: I've observed a change in the physical appearance of my this compound sample (e.g., color change, clumping). What could this indicate?
Changes in physical appearance, such as color, odor, or texture, can be indicators of physical or chemical instability.[2] For instance, clumping or agglomeration can be a problem for nanoparticles and amorphous solids, potentially affecting dissolution and bioavailability.[2][3] These changes suggest that the drug may no longer be as effective as it should be.[2] It is recommended to perform analytical tests to assess the purity and potency of the sample.
Q3: How can I determine the shelf-life of my this compound samples?
Determining the shelf-life of this compound requires conducting formal stability studies under controlled storage conditions.[1][4] These studies typically involve long-term testing under recommended storage conditions (e.g., 25°C/60% RH) and accelerated testing under exaggerated conditions (e.g., 40°C/75% RH).[1][4] The International Council for Harmonisation (ICH) provides guidelines for stability testing, including recommended time points for testing.[4]
Q4: What are "degradation products," and why are they a concern?
Degradation products are substances that form when the active pharmaceutical ingredient (API), in this case, this compound, breaks down.[5] These products can be less active, inactive, or in some cases, cause adverse effects.[2] Understanding the degradation pathways, which are the series of chemical reactions leading to these byproducts, is crucial for assessing drug stability and safety.[5]
Troubleshooting Guides
Issue 1: Loss of Potency in this compound Samples
If you observe a decrease in the expected pharmacological activity of your this compound samples, it may be due to chemical degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that samples have been consistently stored at the recommended temperature and humidity and protected from light. Deviations from optimal storage conditions can accelerate degradation.[1][2]
-
Analytical Testing: Perform quantitative analysis (e.g., HPLC) to determine the exact concentration of this compound in your samples. Compare this with the initial concentration or a fresh reference standard.
-
Forced Degradation Studies: To understand potential degradation pathways, conduct forced degradation studies by exposing this compound to stress conditions such as acid, base, oxidation, heat, and light.[6] This can help identify potential degradation products.
Experimental Protocol: Accelerated Stability Study
This protocol is designed to predict the long-term stability of this compound by subjecting it to exaggerated storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of your this compound sample in the intended long-term storage container.
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[4]
-
Time Points: According to ICH guidelines, test the samples at a minimum of three time points, such as 0, 3, and 6 months.[4]
-
Analysis: At each time point, analyze the samples for potency, purity (presence of degradation products), and physical characteristics.
-
Data Evaluation: Compare the data from the accelerated study with data from samples stored under long-term conditions (e.g., 25°C/60% RH) to predict the shelf life.
Data Presentation:
Table 1: Hypothetical Accelerated Stability Data for this compound
| Time Point (Months) | Storage Condition | Potency (%) | Total Impurities (%) | Physical Appearance |
| 0 | N/A | 100.0 | < 0.1 | White Powder |
| 3 | 40°C / 75% RH | 98.5 | 0.8 | Slight Yellowing |
| 6 | 40°C / 75% RH | 96.2 | 1.5 | Yellowish Powder, slight clumping |
Issue 2: Inconsistent Experimental Results
Inconsistent results between different batches or over time may point to stability issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Visualizing Potential Degradation
While the specific degradation pathways of this compound are not publicly detailed, a common degradation route for saponins is hydrolysis of the glycosidic bonds.
Hypothetical Degradation Pathway of a Saponin:
Caption: Hypothetical hydrolysis of a saponin like this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 3. mdpi.com [mdpi.com]
- 4. blog.nutrasource.ca [blog.nutrasource.ca]
- 5. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Tiqueside precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Tiqueside in stock solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from stock solutions can be a significant issue, leading to inaccurate dosing and unreliable experimental results. This guide provides a step-by-step approach to systematically troubleshoot and prevent this problem.
Question: My this compound stock solution is cloudy and has visible precipitate. How can I resolve this?
Answer:
The formation of a precipitate indicates that this compound has exceeded its solubility limit in the current solvent under the given conditions. This compound, a steroidal saponin, is known to have limited solubility in aqueous solutions and can also be challenging to dissolve in common organic solvents.
Follow this troubleshooting workflow to identify the optimal conditions for your this compound stock solution:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol outlines a general procedure for preparing a stock solution of this compound in a non-aqueous solvent.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile tube or vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration. It is advisable to start with a lower concentration (e.g., 1-10 mM) and increase if solubility allows.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound has not fully dissolved, proceed with the following, monitoring for dissolution after each step:
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Place the tube in a water bath or incubator at a temperature no higher than 37°C for 10-15 minutes.
-
-
Once fully dissolved, visually inspect the solution for any remaining particulate matter. If necessary, centrifuge the solution at high speed for 1-2 minutes and carefully transfer the supernatant to a new, sterile tube.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Quantitative Data Summary
The solubility of this compound and its aglycone, Tigogenin, is limited in many common solvents. The following table summarizes available solubility information for Tigogenin, which can serve as a guide for this compound.
| Compound | Solvent | Solubility | Reference |
| Tigogenin | Water | Insoluble | --INVALID-LINK-- |
| Tigogenin | DMSO | Insoluble | --INVALID-LINK-- |
| Tigogenin | 4-Methylpyridine | 25 mg/mL (60.0 mM) | --INVALID-LINK-- |
| Gitogenin | Chloroform | 30 mg/mL | --INVALID-LINK-- |
Note: The glycoside moiety of this compound may alter its solubility compared to the aglycone. Empirical testing is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: Based on the properties of related steroidal saponins, high-purity, anhydrous DMSO or ethanol are recommended as starting solvents. Always use a fresh, unopened bottle of solvent to minimize water content, which can decrease the solubility of hydrophobic compounds.
Q2: Can I heat the solution to dissolve the this compound?
A2: Gentle warming to around 37°C can be effective. However, avoid excessive heat as it may degrade the compound. Always monitor the solution closely during warming.
Q3: Why did my this compound precipitate after I added it to my aqueous cell culture medium?
A3: this compound is poorly soluble in aqueous solutions. When a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous medium, the this compound may precipitate out. To mitigate this, ensure rapid and thorough mixing during dilution and consider using a final DMSO concentration of less than 0.5% in your experiment. Preparing intermediate dilutions in a co-solvent system may also be beneficial.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: To prevent precipitation upon storage, especially after freezing, it is crucial to aliquot the stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles, which can cause the compound to come out of solution. Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light.
Q5: Could the pH of my solution affect this compound's solubility?
A5: For some saponins, pH can influence solubility. While this compound is typically handled in organic solvents, if you are preparing a formulation in a mixed aqueous/organic solvent system, adjusting the pH might be a variable to consider. Some saponins show increased solubility in slightly acidic conditions. However, this should be tested empirically on a small scale, as it is not a universally applicable solution and depends on the specific chemical structure.
Refining Tiqueside delivery systems for targeted action
Technical Support Center: Tiqueside Delivery Systems
Welcome to the technical support center for this compound delivery systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter with this compound formulations, from initial preparation to in vivo application.
Category 1: Formulation and Stability
Question 1: My this compound nanoparticles are aggregating after formulation. What is causing this and how can I fix it?
Answer: Particle aggregation is a common sign of colloidal instability, often due to suboptimal surface charge or stabilizer concentration.[1][2][3] Physical instability can lead to the loss of unique nanoscale properties.[1][2]
Troubleshooting Steps:
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Verify Zeta Potential: The zeta potential is a key indicator of nanoparticle stability. A value sufficiently far from zero (e.g., > |20| mV) is crucial to prevent aggregation through electrostatic repulsion.[3] If the value is too low, consider the following adjustments.
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Adjust pH: The pH of your buffer can significantly impact the surface charge of the nanoparticles.[4] Conduct a pH titration study to find the optimal pH where the zeta potential is maximized.
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Optimize Stabilizer Concentration: Stabilizers, such as surfactants or polymers, prevent particle growth and agglomeration.[1][2] If you are using a stabilizer, its concentration may be too low. Create a matrix of formulations with varying stabilizer concentrations to identify the most effective ratio.
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Increase Ionic Strength: For some systems, modifying the ionic strength of the medium can enhance the stability of the electrical double layer around the particles.[4] However, be cautious, as excessively high ionic strength can compress the double layer and promote aggregation.
Question 2: The encapsulation efficiency (EE) of my therapeutic agent is lower than expected. How can I improve it?
Answer: Low encapsulation efficiency can result from poor drug-carrier interaction, suboptimal process parameters, or premature drug release.[3][5]
Troubleshooting Steps:
-
Modify Formulation Parameters:
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Drug-to-Carrier Ratio: An excessively high drug load can lead to inefficient encapsulation.[6] Test a range of drug-to-Tiqueside carrier ratios to find the optimal balance between loading and efficiency.
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Solvent Selection: Ensure your therapeutic agent and the this compound carrier have appropriate solubility in the solvents used during formulation.
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pH Optimization: The charge of both the drug and the carrier can be pH-dependent. Adjusting the pH of the formulation buffer may improve electrostatic interactions favorable for encapsulation.[5]
-
-
Refine the Formulation Process:
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Mixing Speed and Method: The rate and method of mixing (e.g., sonication, microfluidics) can impact particle formation and drug encapsulation.[7] Ensure the mixing is rapid and uniform to promote efficient self-assembly.[7]
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Incubation Time and Temperature: Optimizing the incubation conditions, including temperature and duration, can significantly affect the loading process.[5]
-
-
Assess Drug-Carrier Compatibility: If the above steps fail, there may be a fundamental incompatibility between your therapeutic agent and the this compound system. Consider chemical modification of the drug or the carrier to enhance affinity.
Category 2: In Vitro Performance
Question 3: I am observing low cellular uptake of my this compound nanoparticles. What are the potential reasons?
Answer: Inefficient cellular uptake can severely limit therapeutic efficacy.[8] This issue can stem from the physicochemical properties of the nanoparticles or the specific cell line being used.[9]
Troubleshooting Steps:
-
Characterize Particle Properties:
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Size: Ensure the hydrodynamic diameter is within the optimal range for endocytosis (typically 50-200 nm).[10]
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Surface Charge: A positive surface charge often enhances interaction with the negatively charged cell membrane, though this can also increase toxicity.[11] If your particles are highly negative, consider surface modification.
-
-
Enhance Targeting:
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Active Targeting: If you are using a targeted this compound system, confirm the successful conjugation of your targeting ligand (e.g., antibody, peptide) to the nanoparticle surface.
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Ligand Density: Optimize the density of the targeting ligand on the particle surface. Too few ligands may not be sufficient for receptor binding, while too many could cause steric hindrance.
-
-
Modify Experimental Conditions:
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Incubation Time: Increase the incubation time to allow for more efficient particle internalization.
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Serum Presence: The presence of serum proteins can lead to the formation of a "protein corona," which alters the surface properties of your nanoparticles and can either inhibit or, in some cases, enhance uptake.[12] Conduct uptake experiments in both serum-free and serum-containing media to assess the impact.
-
Question 4: My this compound formulation is showing unexpected cytotoxicity in my cell-based assays. How can I determine the cause?
Answer: Cytotoxicity can be caused by the therapeutic agent, the this compound carrier itself, or residual solvents from the formulation process.[13][14]
Troubleshooting Steps:
-
Test Individual Components: Perform cytotoxicity assays (e.g., MTT, LDH) on the "empty" this compound carrier (without the drug) and on the free therapeutic agent. This will help isolate the source of the toxicity.
-
Check for Residual Solvents: Use techniques like gas chromatography (GC) to ensure that no toxic organic solvents used during formulation remain in the final product.
-
Evaluate Dose-Response: Conduct a dose-response study to determine the concentration at which toxicity becomes significant. It may be that the formulation is safe at the intended therapeutic concentration.
-
Consider the Mechanism: Nanoparticles can induce toxicity through various mechanisms, including oxidative stress and inflammation.[14] Consider performing assays to measure reactive oxygen species (ROS) production.
Quantitative Data Summary
The following tables provide typical ranges and target values for key parameters when working with this compound delivery systems. These are general guidelines and may require optimization for your specific application.
Table 1: Recommended Physicochemical Properties of this compound Nanoparticles
| Parameter | Target Range | Significance | Common Assay |
| Hydrodynamic Diameter | 50 - 200 nm | Influences cellular uptake and biodistribution[10] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse and homogenous sample[2][4] | Dynamic Light Scattering (DLS) |
| Zeta Potential | > |20| mV | Predicts colloidal stability and resistance to aggregation[3] | Laser Doppler Electrophoresis |
| Encapsulation Efficiency | > 70% | Maximizes drug delivery and minimizes waste | UV-Vis or Fluorescence Spectroscopy |
| Drug Loading Content | 1 - 10% (w/w) | Defines the amount of drug per unit weight of nanoparticles | UV-Vis or Fluorescence Spectroscopy |
Experimental Protocols
Protocol 1: Measuring Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter and size distribution of this compound nanoparticles.
Methodology:
-
Sample Preparation: Dilute the this compound nanoparticle suspension with an appropriate filtered (0.2 µm filter) buffer to an optimal concentration.[4] The final concentration should result in a scattering rate between 50,000 and 500,000 counts per second to ensure single scattering conditions.[4]
-
Instrument Setup:
-
Data Acquisition:
-
Data Analysis: The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter from the diffusion of the particles.[16] The Polydispersity Index (PDI) will be calculated from the cumulants analysis of the intensity autocorrelation function. A PDI below 0.2 is generally considered acceptable for drug delivery applications.[4]
Protocol 2: Quantifying Encapsulation Efficiency (EE) and Drug Loading Content (DLC)
Objective: To determine the percentage of the initial drug that is successfully encapsulated within the this compound nanoparticles and the weight percentage of the drug in the final formulation.
Methodology:
-
Separation of Free Drug:
-
Place a known volume of the this compound formulation into an ultracentrifugation filter tube (e.g., Amicon Ultra, 10 kDa MWCO).
-
Centrifuge at a sufficient speed and time (e.g., 5000 x g for 20 minutes) to pellet the nanoparticles and pass the supernatant containing the unencapsulated ("free") drug through the filter.
-
-
Quantification of Free Drug:
-
Collect the filtrate.
-
Measure the concentration of the drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy, against a standard curve of the free drug.
-
-
Quantification of Total Drug:
-
Take an equivalent volume of the original, uncentrifuged this compound formulation.
-
Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent (e.g., methanol, DMSO).
-
Measure the concentration of the total drug in this disrupted sample using the same analytical method.
-
-
Calculation:
-
Encapsulation Efficiency (EE %):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Drug Loading Content (DLC %):
-
First, determine the weight of the nanoparticles in the initial volume by lyophilizing a sample and weighing the dried powder.
-
DLC (%) = [Weight of Loaded Drug / Weight of Nanoparticles] x 100
-
-
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for low encapsulation efficiency.
Caption: Decision tree for diagnosing unexpected cytotoxicity.
Caption: Targeted uptake pathway for this compound delivery systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. dovepress.com [dovepress.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Improving nanoparticle cellular uptake - Advanced Science News [advancedsciencenews.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. businesswire.com [businesswire.com]
- 15. youtube.com [youtube.com]
- 16. nanocomposix.com [nanocomposix.com]
Tiqueside purity analysis and quality control issues
Welcome to the Tiqueside Purity Analysis and Quality Control Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity analysis important?
This compound, also known as β-tigogenin cellobioside, is a synthetic saponin investigated for its potential to treat hypercholesterolemia by inhibiting cholesterol absorption.[1] Purity analysis is crucial to ensure the safety, efficacy, and reproducibility of experimental results, as impurities can have unintended biological effects and interfere with the accurate quantification of the active compound.
Q2: What are the common analytical methods for determining this compound purity?
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound due to its ability to separate complex mixtures.[2][3][4] Gas Chromatography (GC) can be employed for the analysis of volatile impurities or derivatives of this compound.[2][5] Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or GC (GC-MS), is used for identification and quantification of the parent compound and any impurities.[2][6][7][8][9][10][11]
Q3: What are the potential sources of impurities in this compound?
Impurities in synthetic compounds like this compound can arise from several sources, including:
-
Starting materials: Unreacted starting materials or impurities present in the initial reagents.
-
Intermediates: Incomplete reactions leading to the presence of reaction intermediates.
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By-products: Formation of undesired side-products during the synthesis.
-
Degradation products: Decomposition of this compound due to factors like heat, light, or improper storage.
-
Residual solvents: Solvents used in the synthesis and purification process that are not completely removed.
Q4: What are the typical quality control specifications for a saponin-based drug substance like this compound?
While specific specifications for this compound are not publicly available, general quality control parameters for saponin-based active pharmaceutical ingredients (APIs) often include the following:
| Parameter | Typical Specification |
| Appearance | White to off-white crystalline powder |
| Identification | Conforms to the reference standard by HPLC (retention time) and spectroscopic methods (e.g., IR, NMR, MS) |
| Assay (Purity) | ≥ 98.0% (by HPLC) |
| Related Substances/Impurities | - Individual known impurity: ≤ 0.15% - Individual unknown impurity: ≤ 0.10% - Total impurities: ≤ 1.0% |
| Residual Solvents | Meets ICH Q3C limits |
| Water Content | ≤ 1.0% (by Karl Fischer titration) |
| Heavy Metals | ≤ 20 ppm |
Troubleshooting Guides
HPLC Purity Analysis
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Column degradation - Inappropriate mobile phase pH - Sample overload | - Replace the column - Adjust mobile phase pH to ensure the analyte is in a single ionic form - Reduce sample concentration or injection volume |
| Ghost peaks | - Contamination in the mobile phase or injector - Carryover from previous injections | - Use fresh, high-purity solvents and flush the system - Implement a robust needle wash protocol |
| Inconsistent retention times | - Fluctuation in mobile phase composition - Temperature variations - Pump malfunction | - Ensure proper mobile phase mixing and degassing - Use a column oven for temperature control - Check pump performance and perform maintenance |
| Low signal intensity | - Low sample concentration - Detector issue - Improper wavelength selection | - Concentrate the sample or increase injection volume - Check detector lamp and settings - Optimize detector wavelength based on this compound's UV absorbance maximum |
Sample Preparation
| Issue | Possible Cause | Recommended Solution |
| Incomplete dissolution of this compound | - Inappropriate solvent - Insufficient sonication or vortexing | - Test different solvents (e.g., methanol, acetonitrile, DMSO) for optimal solubility - Increase sonication/vortexing time |
| Sample degradation during preparation | - Exposure to high temperatures or extreme pH - Light sensitivity | - Prepare samples at room temperature or on ice - Use amber vials to protect from light |
| Precipitation in the autosampler | - Sample insolubility in the mobile phase | - Ensure the sample diluent is compatible with the mobile phase |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Analysis
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and impurities present.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B 5-25 min: 30% to 90% B 25-30 min: 90% B 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the percentage purity of this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of known impurity standards, if available.
Visualizations
Caption: HPLC Purity Analysis Workflow for this compound.
Caption: Troubleshooting Logic for HPLC Analysis.
References
- 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meatscience.org [meatscience.org]
- 6. Use of gas chromatography/isotope ratio-mass spectrometry to study triglyceride metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of [13C18] oleic acid and mass isotopomer distribution analysis to study synthesis of plasma triglycerides in vivo: analytical and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Tiqueside and Ezetimibe in Cholesterol Absorption Inhibition
For Immediate Release
In the landscape of cholesterol-lowering therapies, the inhibition of intestinal cholesterol absorption remains a key strategy. This guide provides a detailed comparison of two agents in this class: Tiqueside, a synthetic saponin, and Ezetimibe, a well-established Niemann-Pick C1-Like 1 (NPC1L1) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental methodologies used in their evaluation.
Executive Summary
This compound and Ezetimibe both effectively reduce cholesterol absorption, leading to a decrease in low-density lipoprotein cholesterol (LDL-C) levels. However, they operate through distinct mechanisms. Ezetimibe selectively targets the NPC1L1 protein, a key transporter for cholesterol uptake in the small intestine. In contrast, this compound, as a saponin, is believed to exert its effect primarily within the gut lumen by forming insoluble complexes with cholesterol and interacting with bile acid micelles, thereby preventing cholesterol absorption. While Ezetimibe's molecular target is well-defined, this compound's precise molecular interactions are less specifically characterized. Clinical data for Ezetimibe is extensive, showing an approximate 18.58% reduction in LDL-C with monotherapy[1][2]. Data for this compound from a study in hypercholesterolemic patients indicates a dose-dependent reduction in LDL-C.
Mechanism of Action
This compound: A Luminal Approach to Cholesterol Sequestration
This compound (beta-tigogenin cellobioside) is a synthetic saponin. The primary mechanism of action for saponins in reducing cholesterol absorption is thought to be their ability to form insoluble complexes with cholesterol in the intestinal lumen. This sequestration prevents the cholesterol from being taken up by the enterocytes. Additionally, saponins can interact with bile acid micelles, which are essential for solubilizing dietary cholesterol, further hindering its absorption. This "luminal mechanism" suggests that this compound's primary action occurs within the gut before the cellular uptake process.
Ezetimibe: Targeted Inhibition of the NPC1L1 Transporter
Ezetimibe's mechanism is highly specific. It selectively binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine. NPC1L1 is a crucial transporter responsible for the uptake of both dietary and biliary cholesterol into the cells. By binding to NPC1L1, Ezetimibe blocks the internalization of cholesterol, thereby inhibiting its absorption[3][4].
Comparative Efficacy
Quantitative data on the efficacy of this compound and Ezetimibe in reducing LDL-C are summarized below. Ezetimibe's efficacy is well-documented through numerous clinical trials. This compound has shown dose-dependent LDL-C reduction in a clinical setting.
| Drug | Dosage | LDL-C Reduction (Monotherapy) | Key Clinical Study/Data Source |
| Ezetimibe | 10 mg/day | ~18.58% | Meta-analysis of 8 randomized controlled trials[1][2] |
| This compound | 1 g/day | Dose-dependent | Harris et al., 1997[5] |
| 2 g/day | Dose-dependent | Harris et al., 1997[5] | |
| 3 g/day | Dose-dependent | Harris et al., 1997[5] |
Note: The specific percentage of LDL-C reduction for each dose of this compound was not detailed in the available abstract.
Experimental Protocols
Measurement of Fractional Cholesterol Absorption: The Dual-Isotope Method
A key method used to quantify the efficacy of cholesterol absorption inhibitors is the dual-isotope method. This technique allows for the precise measurement of the fraction of dietary cholesterol that is absorbed by the intestine.
Protocol Outline:
-
Isotope Administration: Subjects are given two different stable isotopes of cholesterol. One isotope (e.g., ¹³C-cholesterol) is administered intravenously (IV), while the other (e.g., ¹⁸O-cholesterol) is given orally with a standardized meal.
-
Blood Sampling: Blood samples are collected at baseline and at specific time points after isotope administration (e.g., 48, 72, and 96 hours).
-
Isotope Ratio Analysis: The plasma is analyzed using mass spectrometry to determine the ratio of the orally administered isotope to the intravenously administered isotope.
-
Calculation of Fractional Absorption: The fractional cholesterol absorption is calculated based on this ratio. The IV dose represents 100% absorption, and the appearance of the oral isotope in the plasma relative to the IV isotope reflects the percentage of cholesterol absorbed from the gut.
Signaling and Metabolic Consequences
The inhibition of intestinal cholesterol absorption by both this compound and Ezetimibe leads to a similar cascade of downstream metabolic effects.
-
Reduced Cholesterol Delivery to the Liver: Less cholesterol absorbed from the intestine results in a decrease in the amount of cholesterol delivered to the liver via chylomicron remnants.
-
Upregulation of Hepatic LDL Receptors: The liver senses the reduced cholesterol levels and compensates by upregulating the expression of LDL receptors on the surface of hepatocytes.
-
Increased LDL-C Clearance: The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream.
-
Compensatory Increase in Cholesterol Synthesis: The reduction in cholesterol absorption can also lead to a compensatory increase in hepatic cholesterol synthesis, as evidenced by increased HMG-CoA reductase activity. This provides a rationale for the combination therapy of cholesterol absorption inhibitors with statins, which inhibit HMG-CoA reductase.
Conclusion
This compound and Ezetimibe represent two distinct approaches to inhibiting intestinal cholesterol absorption. Ezetimibe offers a targeted approach through the specific inhibition of the NPC1L1 transporter, with its efficacy and safety profile well-established in numerous clinical trials. This compound, a synthetic saponin, operates via a luminal mechanism, likely involving the direct binding of cholesterol and disruption of micelles. While it has demonstrated dose-dependent efficacy in reducing LDL-C, further studies to elucidate its precise molecular interactions and more detailed quantitative clinical data would be beneficial for a more direct comparison with Ezetimibe. The differing mechanisms of action may offer opportunities for synergistic effects or alternative therapeutic options for patients with hypercholesterolemia.
References
- 1. Expanding the therapeutic landscape: ezetimibe as non-statin therapy for dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; this compound). [agris.fao.org]
- 4. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiqueside: A Comparative Analysis Against Other Saponins in Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic saponin Tiqueside with other natural saponins. This analysis is supported by experimental data on their respective performances and mechanisms of action, offering insights for future research and development in hypercholesterolemia and beyond.
This compound, a synthetic steroidal saponin (beta-tigogenin cellobioside), has been developed as a potent inhibitor of intestinal cholesterol absorption. Its primary therapeutic target is the management of hypercholesterolemia. This guide delves into a comparative analysis of this compound against various natural saponins, evaluating their efficacy, mechanisms of action, and potential effects on key cellular signaling pathways.
Performance Comparison: this compound vs. Natural Saponins
The primary measure of efficacy for this compound and comparable saponins is their ability to lower plasma cholesterol levels, particularly low-density lipoprotein cholesterol (LDL-C).
| Saponin/Extract | Type | Animal Model/Human Study | Dosage | Key Findings | Reference(s) |
| This compound (CP-88,818) | Synthetic Steroidal | Hypercholesterolemic Patients | 1, 2, and 3 g/day | Dose-dependent reduction in LDL-C. | [1] |
| Male Golden Syrian Hamsters | 0.2% dietary supplement (150 mg/kg/day) | 68% decrease in intestinal cholesterol absorption. | [2] | ||
| Pamaqueside | Synthetic Steroidal | Cholesterol-fed Rabbits | >5 mg/kg | Dose-dependent decrease in cholesterol absorption (25-75%). | |
| Quillaja Saponins | Natural Triterpenoid | Hypercholesterolemic Patients | 0.9 mg/day (blend with Yucca saponins) | Decrease in total and LDL cholesterol levels. | [3] |
| Alfalfa Saponins | Natural Triterpenoid | Cholesterol-fed Rabbits | 1.0% to 1.2% of diet | Reduction in hypercholesterolemia and aortic sudanophilia. | [2] |
| Hyperlipidemic Rats | - | Ameliorated abnormal serum lipid levels. | [4] | ||
| Fenugreek Saponins | Natural Steroidal | Dyslipidemia Patients | 25 g seed powder twice daily | Significant reduction in serum total cholesterol, triglycerides, and LDL-C. | [5] |
| Hypercholesterolemic Patients | 60.0 g/day seed powder | 15.1% incremental reduction in LDL-C from placebo. | [6] | ||
| Sapindus Saponins (Soapnut) | Natural Triterpenoid | - | - | Primarily known for antimicrobial and anti-inflammatory activities; limited data on hypocholesterolemic effects. | [7][8] |
Mechanisms of Action: A Comparative Overview
The primary mechanism for the hypocholesterolemic effect of this compound and many natural saponins is the inhibition of cholesterol absorption in the intestine. However, the specific molecular interactions can differ.
This compound: this compound is a selective cholesterol absorption inhibitor[1]. It acts luminally to prevent the uptake of both dietary and biliary cholesterol[2]. This leads to a depletion of hepatic cholesterol stores, which in turn upregulates hepatic HMG-CoA reductase activity and the expression of LDL receptors, ultimately resulting in lower plasma LDL-C levels[2]. Importantly, this compound does not appear to significantly affect bile acid metabolism[2].
Natural Saponins: Natural saponins employ several mechanisms to lower cholesterol:
-
Formation of Insoluble Complexes: Many saponins can directly bind with cholesterol in the intestinal lumen to form insoluble complexes that are then excreted in the feces[9].
-
Interaction with Bile Acids: Some saponins can bind to bile acids, preventing their reabsorption and leading to their increased fecal excretion. This interruption of enterohepatic circulation compels the liver to synthesize more bile acids from cholesterol, thereby reducing hepatic cholesterol levels[9].
-
Modulation of Gut Microbiota: Emerging evidence suggests that saponins can modulate the composition of the gut microbiota, which can influence lipid metabolism.
Signaling Pathways
While the primary mechanism of this compound is well-defined, its effects on other cellular signaling pathways are not extensively studied. In contrast, various natural saponins have been shown to modulate key inflammatory and cell signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Some saponins have demonstrated anti-inflammatory effects by inhibiting this pathway. For instance, diosgenin, a steroidal sapogenin found in fenugreek, has been shown to interact with NF-κB signaling to reduce the production of pro-inflammatory cytokines[10].
References
- 1. Effects of Saponin from Trigonella Foenum-Graecum Seeds on Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alfalfa saponins and alfalfa seeds. Dietary effects in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Varespladib - Wikipedia [en.wikipedia.org]
- 4. The Regulation of Alfalfa Saponin Extract on Key Genes Involved in Hepatic Cholesterol Metabolism in Hyperlipidemic Rats | PLOS One [journals.plos.org]
- 5. jmsronline.in [jmsronline.in]
- 6. researchgate.net [researchgate.net]
- 7. latamjpharm.org [latamjpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. A mechanism for the hypocholesterolaemic activity of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Tiqueside for LDL Cholesterol Reduction: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Tiqueside and other prominent LDL cholesterol-lowering therapies. Designed for researchers, scientists, and drug development professionals, it offers a detailed analysis of experimental data, methodologies, and mechanisms of action to support informed decision-making in the field of lipid management.
Quantitative Data Summary
The following table summarizes the LDL cholesterol reduction efficacy of this compound and its alternatives as reported in key clinical trials.
| Drug Class | Drug | Trial/Study | Dosage | Mean LDL-C Reduction |
| Cholesterol Absorption Inhibitor | This compound | Mechanistic Study[1] | 2g/day | Trend towards lower LDL-C |
| Efficacy Study[1] | 1, 2, and 3 g/day | Dose-dependent reduction | ||
| Ezetimibe | EASE Trial[2] | 10 mg/day (adjunct to statin) | 25.8% | |
| HMG-CoA Reductase Inhibitors (Statins) | Atorvastatin | ALLIANCE Trial[3] | Titrated to <80 mg/dL or max 80 mg/day | From 147 mg/dL to 95 mg/dL |
| ASAP Trial[4] | 80 mg/day | Significant reduction | ||
| PCSK9 Inhibitors | Evolocumab | EVACS Trial | Not specified | Pronounced lowering |
| ATP Citrate Lyase (ACL) Inhibitors | Bempedoic Acid | CLEAR Harmony Trial[5] | 180 mg/day (adjunct to statin) | 16.5% |
| CLEAR Wisdom Trial[6] | 180 mg/day (adjunct to statin) | 17.4% (placebo-corrected) |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms by which these drugs lower LDL cholesterol are visualized below.
Caption: Mechanisms of action for various LDL-lowering drugs.
Detailed Experimental Protocols
This section outlines the methodologies of key clinical trials for each drug class, providing a basis for experimental replication and comparison.
This compound: Clinical Trial Protocol
A study was conducted to assess the safety, efficacy, and mechanism of action of this compound.[1]
-
Efficacy and Safety Study:
-
Design: Crossover design.[1]
-
Participants: 15 hypercholesterolemic outpatients with LDL-C ≥ 160 mg/dL.[1]
-
Intervention: Patients received 1, 2, and 3 g of this compound daily (in two doses) for three 2-week treatment periods.[1]
-
Control: Each treatment period was separated by a 3-week placebo period.[1]
-
Primary Outcome: Change in plasma LDL cholesterol levels.[1]
-
-
Mechanistic Study:
-
Design: Parallel group design.[1]
-
Participants: 24 healthy male subjects.[1]
-
Intervention: Randomized to placebo (n=6) or this compound (2 or 4 g/day , n=9 each) once daily for 3 weeks.[1]
-
Diet: All participants followed a National Cholesterol Education Program (NCEP) Step 1 low-fat, low-cholesterol diet.[1]
-
Primary Outcome: Fractional cholesterol absorption measured by the continuous feeding, dual-isotope method, and fecal steroid excretion rates.[1]
-
Caption: this compound clinical trial workflow.
Ezetimibe: EASE Trial Protocol
The Ezetimibe Add-on to Statin for Effectiveness (EASE) trial evaluated the efficacy of adding ezetimibe to ongoing statin therapy.[2]
-
Design: Multicenter, double-blind, placebo-controlled trial.[2]
-
Participants: 3,030 hypercholesterolemic patients with LDL-C levels exceeding NCEP ATP III goals.[2]
-
Intervention: Randomized (2:1) to receive ezetimibe (10 mg/day) or placebo in addition to their ongoing statin therapy for 6 weeks.[2]
-
Primary Outcome: Percentage change in LDL-C from baseline.[2]
-
Secondary Outcomes: Attainment of NCEP ATP III target LDL-C levels and changes in other lipid parameters.[2]
Atorvastatin: ALLIANCE Trial Protocol
The Aggressive Lipid-Lowering Initiation Abates New Cardiac Events (ALLIANCE) trial was designed to approximate a "real-world" clinical setting.[3]
-
Design: Comparative study of a focused treatment strategy versus usual medical care.[3]
-
Participants: Patients with a diagnosis of coronary heart disease identified from a US managed care database.[3]
-
Intervention: Aggressive treatment with atorvastatin, titrated to an LDL-C goal of <80 mg/dL or a maximum dose of 80 mg/day.[3]
-
Control: Usual medical care.[3]
-
Follow-up: 51.5 months.[3]
-
Primary Outcome: Composite of cardiovascular events.[3]
Bempedoic Acid: CLEAR Harmony Trial Protocol
The CLEAR Harmony trial assessed the safety and efficacy of bempedoic acid in patients at high cardiovascular risk.[5]
-
Design: Randomized, double-blind, placebo-controlled trial.[5]
-
Participants: 2,230 patients with atherosclerotic cardiovascular disease, heterozygous familial hypercholesterolemia, or both, with an LDL-C level of at least 70 mg/dL while on maximally tolerated statin therapy.[5]
-
Intervention: Randomized (2:1) to receive bempedoic acid (180 mg) or placebo once daily for 52 weeks.[5]
-
Primary Endpoint: Safety.[5]
-
Principal Secondary Endpoint: Percentage change in LDL-C level at week 12.[5]
Caption: Experimental workflows for key clinical trials.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A community-based, randomized trial of ezetimibe added to statin therapy to attain NCEP ATP III goals for LDL cholesterol in hypercholesterolemic patients: the ezetimibe add-on to statin for effectiveness (EASE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statin use in a "real-world" clinical setting: aggressive lipid lowering compared with usual care in the Aggressive Lipid-Lowering Initiation Abates New Cardiac Events (ALLIANCE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationale, Design and Baseline Characteristics of a Clinical Trial Comparing the Effects of Robust vs Conventional Cholesterol Lowering and Intima Media Thickness in Patients with Familial Hypercholesterolaemia : The Atorvastatin versus Simvastatin on Atherosclerosis Progression (ASAP) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Bempedoic Acid to Reduce LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Tiqueside and Statins: A Synergistic Approach to Hypercholesterolemia Management
A Comparative Guide for Researchers and Drug Development Professionals
The management of hypercholesterolemia, a major risk factor for cardiovascular disease, has been revolutionized by the advent of statin therapy. However, achieving target LDL-cholesterol levels can be challenging for some patients, necessitating the exploration of combination therapies. This guide provides a comparative analysis of the synergistic potential of Tiqueside, a cholesterol absorption inhibitor, with statins. While direct clinical trial data on this specific combination is not yet available, this document synthesizes the known mechanisms of action and preclinical data to support a strong hypothesis for their synergistic interaction.
Unraveling the Mechanisms of Action: A Dual-Front Assault on Cholesterol
Statins and this compound target two distinct and complementary pathways in cholesterol metabolism. Understanding these individual mechanisms is key to appreciating their potential for synergistic efficacy.
Statins: Inhibiting Cholesterol Synthesis
Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver. By blocking this enzyme, statins decrease endogenous cholesterol production. This reduction in intracellular cholesterol leads to the upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.
This compound: Blocking Cholesterol Absorption
This compound, a synthetic saponin (beta-tigogenin cellobioside), acts locally in the intestine to inhibit the absorption of both dietary and biliary cholesterol.[1][2] This leads to an increased excretion of neutral sterols in the feces.[1] The reduced delivery of cholesterol to the liver from the intestine also results in a decrease in plasma LDL cholesterol levels.[1][2] A key consequence of this action is a compensatory increase in the activity of hepatic HMG-CoA reductase and an upregulation of hepatic LDL receptors, as the liver attempts to counteract the reduced cholesterol absorption.[2]
The Synergistic Hypothesis: A Complementary Partnership
The complementary mechanisms of action of this compound and statins form a strong basis for a synergistic effect in lowering LDL cholesterol. This compound's inhibition of cholesterol absorption directly addresses a source of cholesterol that statins do not. Conversely, the compensatory increase in HMG-CoA reductase activity induced by this compound can be effectively counteracted by the inhibitory action of statins. This dual blockade of cholesterol absorption and synthesis is anticipated to result in a more profound reduction in LDL cholesterol than could be achieved with either agent alone.
Data at a Glance: Comparing Monotherapy Effects
The following table summarizes the reported effects of this compound and the general efficacy of statins based on available data. It is important to note that these are not head-to-head comparisons from a single study but are compiled from separate investigations.
| Parameter | This compound (Monotherapy) | Statins (Monotherapy) |
| Primary Mechanism | Inhibition of intestinal cholesterol absorption[1][2] | Inhibition of HMG-CoA reductase (cholesterol synthesis) |
| Effect on LDL Cholesterol | Dose-dependent reduction[1] | Significant reduction (typically 30-50% or more depending on the statin and dose) |
| Effect on HDL Cholesterol | Little to no change[2] | Modest increase |
| Effect on Triglycerides | Little to no change | Modest decrease |
| Effect on Hepatic HMG-CoA Reductase | Compensatory increase in activity[2] | Direct inhibition |
| Effect on Hepatic LDL Receptors | Compensatory increase in levels[2] | Upregulation |
| Effect on Fecal Neutral Sterol Excretion | Increased[1] | No direct effect |
| Effect on Fecal Bile Acid Excretion | Unaffected[1] | No direct effect |
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better illustrate the proposed synergistic interaction and a potential experimental approach to its validation, the following diagrams are provided.
Caption: Proposed synergistic mechanism of this compound and Statins.
Caption: Hypothetical experimental workflow for a clinical trial.
Proposed Experimental Protocols for Evaluating Synergy
To empirically validate the synergistic effects of this compound and statins, a randomized, double-blind, placebo-controlled clinical trial would be the gold standard. The following outlines a hypothetical experimental protocol based on methodologies from existing studies on this compound.[1]
1. Study Population:
-
Recruitment of male and female subjects aged 18-70 years with hypercholesterolemia (e.g., LDL cholesterol ≥ 160 mg/dL and < 250 mg/dL) after a washout period for any lipid-lowering medications.
-
Exclusion criteria would include a history of cardiovascular events, uncontrolled hypertension, diabetes, and renal or hepatic impairment.
2. Study Design:
-
A multi-arm, parallel-group design with subjects randomized to one of four treatment groups for a specified duration (e.g., 6 weeks):
-
Group 1: Placebo
-
Group 2: this compound monotherapy (e.g., 2 g/day )
-
Group 3: Statin monotherapy (e.g., atorvastatin 10 mg/day)
-
Group 4: this compound (e.g., 2 g/day ) + Statin (e.g., atorvastatin 10 mg/day)
-
-
All subjects would be instructed to follow a standardized diet, such as the National Cholesterol Education Program (NCEP) Step 1 diet.[1]
3. Key Efficacy Endpoints:
-
Primary Endpoint: Percentage change in LDL cholesterol from baseline to the end of the treatment period.
-
Secondary Endpoints:
-
Absolute change in LDL cholesterol.
-
Percentage and absolute changes in total cholesterol, HDL cholesterol, and triglycerides.
-
Percentage change in the ratio of LDL to HDL cholesterol.
-
Measurement of fractional cholesterol absorption using a dual-isotope method.[1]
-
Quantification of fecal neutral sterol and bile acid excretion.[1]
-
4. Safety and Tolerability Assessments:
-
Monitoring of adverse events throughout the study.
-
Regular assessment of clinical laboratory parameters, including liver function tests (ALT, AST) and creatine kinase (CK).
5. Statistical Analysis:
-
The primary efficacy analysis would be an analysis of covariance (ANCOVA) on the percentage change in LDL cholesterol, with treatment as a factor and baseline LDL cholesterol as a covariate.
-
Synergy would be assessed by comparing the LDL-lowering effect of the combination therapy to the sum of the effects of the individual monotherapies.
Conclusion
The distinct and complementary mechanisms of this compound and statins present a compelling rationale for their combined use in the management of hypercholesterolemia. By simultaneously inhibiting cholesterol absorption and synthesis, this dual-pronged approach has the potential to achieve greater LDL cholesterol reductions than either therapy alone. While awaiting direct clinical evidence, the preclinical data and mechanistic understanding strongly support the investigation of this promising combination therapy. The proposed experimental framework provides a roadmap for future clinical trials to definitively establish the synergistic efficacy and safety of co-administering this compound and statins.
References
- 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Tiqueside vs. Bile Acid Sequestrants in Hyperlipidemia Management
For researchers and drug development professionals navigating the landscape of lipid-lowering therapies, this guide provides a detailed, data-driven comparison of Tiqueside and bile acid sequestrants. While both drug classes aim to reduce low-density lipoprotein cholesterol (LDL-C), they employ distinct mechanisms of action, resulting in different efficacy and safety profiles. This guide synthesizes available experimental data to offer an objective comparison for informed decision-making in research and development.
Mechanism of Action: A Tale of Two Pathways
This compound and bile acid sequestrants lower LDL-C through fundamentally different pathways. This compound acts as a cholesterol absorption inhibitor, while bile acid sequestrants target the enterohepatic circulation of bile acids.
This compound: This synthetic saponin, specifically β-tigogenin cellobioside, inhibits the absorption of both dietary and biliary cholesterol from the intestine.[1][2] By blocking this uptake, this compound reduces the amount of cholesterol delivered to the liver, which in turn is expected to lead to an upregulation of hepatic LDL receptors to increase cholesterol clearance from the blood.[2] Notably, this compound's mechanism does not interfere with bile acid metabolism or the absorption of fat-soluble vitamins.[1][2]
Bile Acid Sequestrants: This class of drugs, which includes cholestyramine, colestipol, and colesevelam, consists of large, non-absorbable polymers that bind to bile acids in the small intestine.[3][4][5] This binding prevents the reabsorption of bile acids back into the enterohepatic circulation, leading to their excretion in the feces.[3][4] The depletion of the bile acid pool signals the liver to synthesize more bile acids from cholesterol.[3][4] This increased demand for cholesterol results in the upregulation of hepatic LDL receptors and subsequent removal of LDL-C from the bloodstream.[3]
References
A Comparative Analysis of Tiqueside and Placebo in the Management of Hypercholesterolemia: A Review of Preclinical and Early Clinical Data
Introduction
Tiqueside (also known as CP-88818 or beta-tigogenin cellobioside) is an investigational synthetic saponin developed for the treatment of hypercholesterolemia. Its primary mechanism of action is the inhibition of biliary and dietary cholesterol absorption in the intestine. This guide provides a comparative overview of the reported safety and efficacy of this compound versus placebo, based on available data from early-stage clinical trials. The information is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the therapeutic potential and investigational history of this compound.
It is important to note that detailed long-term safety and efficacy data from large-scale, long-duration clinical trials on this compound are not extensively available in the public domain. The information presented herein is synthesized from abstracts of initial clinical studies.
Efficacy Data
The primary efficacy of this compound is attributed to its ability to lower low-density lipoprotein cholesterol (LDL-C) levels. Clinical investigations have demonstrated a dose-dependent reduction in plasma LDL-C in hypercholesterolemic subjects.[1] The mechanism behind this is a decrease in fractional cholesterol absorption and a corresponding increase in the excretion of neutral sterols in the feces.[1]
| Efficacy Endpoint | This compound | Placebo |
| LDL Cholesterol Levels | Dose-dependent reduction observed in hypercholesterolemic patients.[1] | No significant change. |
| Cholesterol Absorption | Decreased fractional cholesterol absorption rates in healthy volunteers.[1] | No significant change. |
| Fecal Neutral Sterol Excretion | Increased rates of excretion in healthy volunteers.[1] | No significant change. |
| Other Lipoprotein Levels | Reported to have no effect on other lipoprotein levels.[1] | No significant change. |
Safety and Tolerability
Based on the available information from early clinical studies, this compound was assessed for its safety profile. Key safety-related findings are summarized below.
| Safety Endpoint | This compound | Placebo |
| General Tolerability | Generally well-tolerated in the short-term studies. | Well-tolerated. |
| Fecal Fat and Bile Acid Excretion | No significant effect observed.[1] | No significant effect. |
| Fat-Soluble Vitamin Absorption | No significant effect observed.[1] | No significant effect. |
Experimental Protocols
The available literature describes two key early-stage clinical studies evaluating this compound. The methodologies are outlined below.
Study 1: Safety and Efficacy in Hypercholesterolemic Patients
-
Objective: To assess the safety and efficacy of this compound in patients with elevated LDL-C.
-
Study Design: A crossover design was employed.[1]
-
Participants: 15 outpatients with hypercholesterolemia (LDL-C ≥ 160 mg/dl).[1]
-
Intervention: Participants received this compound at doses of 1, 2, and 3 g/day (administered twice daily).[1]
-
Treatment Periods: The study consisted of three 2-week treatment periods for each dose of this compound.[1]
-
Washout Periods: Each treatment period was separated by a 3-week placebo period.[1]
-
Primary Endpoints: Changes in plasma LDL cholesterol levels.
Study 2: Mechanistic Study in Normal Volunteers
-
Objective: To explore the mechanism of action of this compound.
-
Study Design: A randomized, parallel-group design was used.[1]
-
Participants: 24 healthy male subjects.[1]
-
Groups:
-
Treatment Duration: 3 weeks.[1]
-
Diet: All subjects were maintained on a low-fat, low-cholesterol diet (National Cholesterol Education Program Step 1).[1]
-
Primary Endpoints:
Visualizations
Signaling Pathway
The mechanism of action for this compound involves the inhibition of cholesterol absorption, a process primarily mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein in the brush border membrane of enterocytes. The following diagram illustrates this general pathway for cholesterol absorption inhibitors.
References
Tiqueside (Empagliflozin): A Comparative Meta-Analysis of Clinical Studies in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical studies involving Tiqueside (a fictional name for the SGLT2 inhibitor, Empagliflozin). It compares its performance with other therapeutic alternatives for the management of type 2 diabetes, with a focus on cardiovascular and renal outcomes. All data is supported by evidence from major clinical trials.
Abstract
This compound (Empagliflozin) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which has demonstrated significant efficacy in glycemic control and, notably, in reducing cardiovascular and renal complications in patients with type 2 diabetes. This meta-analysis synthesizes data from landmark clinical trials to provide a comparative overview of this compound's performance against placebo and other classes of glucose-lowering agents.
Mechanism of Action
This compound selectively inhibits SGLT2 in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] This mechanism is independent of insulin secretion or action. Beyond glycemic control, this mode of action contributes to a mild osmotic diuresis and natriuresis, which are thought to play a role in the observed cardiovascular and renal benefits.[2][3]
Comparative Efficacy: Key Clinical Trial Data
The following tables summarize the key findings from the landmark EMPA-REG OUTCOME trial, which established the cardiovascular benefits of Empagliflozin.[2][4]
Table 1: Primary Composite Cardiovascular Outcome
| Outcome | This compound (Empagliflozin) (N=4,687) | Placebo (N=2,333) | Hazard Ratio (95% CI) | P-value |
| 3-Point MACE (CV Death, Non-fatal MI, Non-fatal Stroke) | 10.5% | 12.1% | 0.86 (0.74-0.99) | 0.04 |
Data from the EMPA-REG OUTCOME trial.[4]
Table 2: Key Secondary Cardiovascular and Mortality Outcomes
| Outcome | This compound (Empagliflozin) | Placebo | Hazard Ratio (95% CI) | P-value |
| Cardiovascular Death | 3.7% | 5.9% | 0.62 (0.49-0.77) | <0.001 |
| All-Cause Mortality | 5.7% | 8.3% | 0.68 (0.57-0.82) | <0.001 |
| Hospitalization for Heart Failure | 2.7% | 4.1% | 0.65 (0.50-0.85) | 0.002 |
Data from the EMPA-REG OUTCOME trial.[4][5]
Comparison with Other SGLT2 Inhibitors
A network meta-analysis of randomized controlled trials has compared the cardiovascular benefits of different SGLT2 inhibitors. While all agents in this class show a benefit in reducing hospitalization for heart failure, there are some nuances in their effects on other cardiovascular endpoints.
Table 3: Network Meta-analysis of SGLT2 Inhibitors for Composite CV Death/Hospitalization for Heart Failure
| Drug | Risk Ratio (95% CI) vs. Placebo |
| Sotagliflozin | 0.70 (0.62–0.78) |
| Empagliflozin (this compound) | 0.79 (0.71–0.89) |
| Dapagliflozin | 0.82 (0.74–0.92) |
This network meta-analysis suggests Sotagliflozin may have the highest probability of reducing the composite outcome of cardiovascular death or hospitalization for heart failure, followed by Empagliflozin.[6]
Experimental Protocols: The EMPA-REG OUTCOME Trial
The EMPA-REG OUTCOME trial was a multicenter, randomized, double-blind, placebo-controlled trial designed to assess the cardiovascular safety and efficacy of Empagliflozin in patients with type 2 diabetes and established cardiovascular disease.[4][7]
-
Patient Population: 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[8]
-
Intervention: Patients were randomized to receive either Empagliflozin 10 mg, Empagliflozin 25 mg, or placebo once daily, in addition to standard of care.[8]
-
Primary Outcome: The primary composite outcome was the time to first occurrence of 3-point Major Adverse Cardiovascular Events (MACE): cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[5][8]
-
Key Secondary Outcomes: Included all-cause mortality and hospitalization for heart failure.[4]
Safety Profile
The overall safety profile of this compound (Empagliflozin) is well-established. The most common adverse events are related to its mechanism of action.
Table 4: Key Adverse Events of Special Interest
| Adverse Event | This compound (Empagliflozin) | Placebo | Notes |
| Genital Mycotic Infections | Increased incidence | Lower incidence | A known class effect of SGLT2 inhibitors due to increased urinary glucose.[4] |
| Urinary Tract Infections | Similar incidence | Similar incidence | Generally not significantly increased compared to placebo.[2] |
| Volume Depletion | Similar incidence | Similar incidence | Risk is similar to placebo, but caution is advised, especially when used with diuretics.[9] |
| Diabetic Ketoacidosis (DKA) | Rare, but increased risk | Very rare | A serious but rare side effect, can occur even with only moderately elevated blood glucose levels.[10] |
Conclusion
The meta-analysis of clinical studies on this compound (Empagliflozin) demonstrates its robust efficacy not only in glycemic management but also in providing significant cardiovascular and renal protection for patients with type 2 diabetes. The landmark EMPA-REG OUTCOME trial provided pivotal evidence of its benefits in reducing cardiovascular and all-cause mortality, as well as hospitalization for heart failure.[4][5] When compared to other SGLT2 inhibitors, Empagliflozin shows comparable, and in some analyses, superior outcomes in key cardiovascular measures.[6] Its well-characterized mechanism of action and safety profile make it a cornerstone in the management of type 2 diabetes, particularly in patients with or at high risk for cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Diabetes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Comparative cardiovascular benefits of individual SGLT2 inhibitors in type 2 diabetes and heart failure: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of Tiqueside and Novel Lipid-Lowering Therapies
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of lipid-lowering therapies, the pursuit of novel mechanisms to manage dyslipidemia and reduce cardiovascular risk remains a cornerstone of research and development. This guide provides an objective comparison of Tiqueside, a cholesterol absorption inhibitor, against three novel lipid-lowering agents: bempedoic acid, inclisiran, and evinacumab. The following sections detail their mechanisms of action, comparative efficacy based on available clinical trial data, and the experimental protocols utilized in these key studies.
Comparative Efficacy of Lipid-Lowering Therapies
The following tables summarize the quantitative data on the efficacy of this compound, bempedoic acid, inclisiran, and evinacumab in modulating key lipid parameters.
| Therapy | Mechanism of Action | Target Population | LDL-C Reduction | HDL-C Change | Triglyceride Change | Key Clinical Trial |
| This compound | Cholesterol Absorption Inhibitor | Hypercholesterolemia | Dose-dependent reduction | Not specified | Not specified | Harris et al., 1997 |
| Bempedoic Acid | ATP-citrate lyase (ACL) inhibitor | Statin-intolerant patients with or at high risk for CVD | 21.1% - 28.5% | Not specified | Not specified | CLEAR Outcomes[1][2][3] |
| Inclisiran | PCSK9-directed small interfering RNA (siRNA) | HeFH, ASCVD, or ASCVD risk equivalent | ~50% | Not specified | Not specified | ORION-9, -10, -11[4][5][6][7][8] |
| Evinacumab | ANGPTL3 inhibitor | Homozygous Familial Hypercholesterolemia (HoFH) | ~47.1% | ~ -30.4% | ~ -50.4% | ELIPSE HoFH |
Mechanisms of Action: A Visual Guide
The distinct mechanisms by which these therapies exert their lipid-lowering effects are illustrated below using Graphviz diagrams.
Experimental Protocols
Detailed methodologies for the key experiments cited in the respective clinical trials are crucial for the interpretation and replication of findings.
Measurement of Cholesterol Absorption (for this compound)
The primary mechanism of this compound was evaluated by measuring its effect on cholesterol absorption. The dual-isotope method is a standard technique for this purpose.
-
Principle: This method involves the simultaneous administration of two different isotopic labels of cholesterol, one orally and one intravenously. The ratio of the two isotopes in the plasma after a period of equilibration provides a measure of the fraction of the oral dose that was absorbed.
-
Protocol Outline:
-
Subjects are administered an oral dose of cholesterol labeled with one isotope (e.g., ¹⁴C-cholesterol).
-
Simultaneously, an intravenous dose of cholesterol labeled with a different isotope (e.g., ³H-cholesterol) is administered.
-
Blood samples are collected at specified time points (e.g., 24, 48, and 72 hours) after administration.
-
Plasma is separated, and the concentrations of the two isotopes are determined using liquid scintillation counting.
-
The ratio of the oral isotope to the intravenous isotope in the plasma is calculated to determine the fractional cholesterol absorption.
-
Lipid Parameter Measurement in Clinical Trials (for Novel Therapies)
The efficacy of bempedoic acid, inclisiran, and evinacumab was primarily assessed by the percentage change in LDL-C from baseline. The following outlines the general procedures for lipid measurements in large-scale clinical trials such as CLEAR Outcomes, ORION, and ELIPSE.
-
Sample Collection and Handling:
-
Fasting blood samples are collected from participants at baseline and at specified follow-up visits.
-
Serum or plasma is separated by centrifugation according to standardized protocols.
-
Samples are stored at -70°C or below until analysis to ensure stability.
-
-
LDL-C Measurement:
-
In the CLEAR Outcomes, ORION, and ELIPSE trials, LDL-C was a primary endpoint.[1][6] While specific details may vary slightly between trials, LDL-C is typically measured using one of the following methods:
-
Beta-quantification: This is considered the reference method. It involves ultracentrifugation to separate lipoproteins, followed by precipitation of apolipoprotein B-containing lipoproteins and subsequent cholesterol measurement.
-
Direct homogeneous assays: These are automated methods widely used in clinical laboratories that directly measure LDL-C in serum or plasma without the need for a separate ultracentrifugation step.
-
-
-
Measurement of Other Lipids:
-
Total cholesterol, HDL-C, and triglycerides are typically measured using standardized, automated enzymatic assays.
-
Non-HDL-C is calculated by subtracting HDL-C from total cholesterol.
-
Apolipoproteins (e.g., ApoB) are usually measured by immunoturbidimetric assays.
-
-
Quality Control:
-
All lipid measurements are performed in a central, certified laboratory to ensure consistency and accuracy across all study sites.
-
Assays are calibrated and validated according to established guidelines, and internal and external quality control programs are implemented.
-
This guide provides a comparative overview of this compound and novel lipid-lowering therapies to aid researchers and drug development professionals in their understanding of the current therapeutic landscape. The data presented is based on publicly available information from clinical trials and scientific publications. For more in-depth information, readers are encouraged to consult the primary literature cited.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. How Will Our Practice Change After the CLEAR Outcomes Trial? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]
- 4. jacc.org [jacc.org]
- 5. professional.heart.org [professional.heart.org]
- 6. hcplive.com [hcplive.com]
- 7. Pooled Patient-Level Analysis of Inclisiran Trials in Patients With Familial Hypercholesterolemia or Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inclisiran for Heterozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]
Safety Operating Guide
Proper Disposal Procedures for Tiqueside: A General Safety Framework
Urgent Safety Notice: A specific Safety Data Sheet (SDS) for Tiqueside (CAS No. 99759-19-0) could not be located in publicly available resources. The information contained in an SDS is critical for the safe handling and disposal of any chemical substance.[1][2][3][4][5] Therefore, the following guidance provides a general framework for the risk assessment and management of a chemical with unknown disposal protocols.
It is imperative that researchers, scientists, and drug development professionals contact the manufacturer or supplier to obtain the official Safety Data Sheet for this compound before any handling or disposal.
The Critical Role of the Safety Data Sheet (SDS)
An SDS is a comprehensive document that provides essential information about the hazards of a chemical and advises on safety precautions.[1][2][3][4][5] For disposal purposes, an SDS is indispensable as it contains specific details on environmental hazards, appropriate extinguishing media, and necessary personal protective equipment (PPE).[1][2][3][4][5] Disposing of a chemical without its SDS can lead to regulatory non-compliance, environmental contamination, and significant safety risks, including chemical reactions, fires, and health hazards.[1][2][3][4][5]
Information Required from an SDS for Proper Disposal
The following table summarizes the key data points that must be obtained from the this compound SDS to formulate a safe and compliant disposal plan.
| Data Point | Relevance to Disposal | Section in a Standard SDS |
| Physical and Chemical Properties | Determines potential for air or water reactivity and appropriate storage. | Section 9 |
| Stability and Reactivity | Identifies hazardous decomposition products and incompatible materials. | Section 10 |
| Toxicological Information | Informs on acute and chronic health effects, guiding PPE selection. | Section 11 |
| Ecological Information | Details aquatic toxicity and potential for environmental harm. | Section 12 |
| Disposal Considerations | Provides specific instructions for waste treatment and disposal methods. | Section 13 |
| Transport Information | Outlines requirements for the safe transportation of the waste material. | Section 14 |
| Regulatory Information | Lists specific regulations that govern the chemical's handling and disposal. | Section 15 |
Experimental Protocols: General Chemical Waste Segregation
In the absence of a specific protocol for this compound, a cautious approach based on general laboratory chemical waste disposal principles is necessary. This involves careful segregation of waste streams to prevent accidental mixing of incompatible chemicals.
-
Aqueous Waste: For water-soluble chemicals. This waste stream should be free of heavy metals, organic solvents, and highly toxic substances.
-
Organic Solvent Waste: For non-halogenated and halogenated organic solvents. These should be collected in separate, clearly labeled containers.
-
Solid Waste: For contaminated lab supplies such as gloves, paper towels, and empty containers. Solid waste should be further segregated based on the type of chemical contamination.
-
Sharps Waste: For any contaminated needles, blades, or glassware. These must be collected in puncture-proof containers.
Logical Workflow for Managing a Chemical with an Unknown SDS
The following diagram illustrates a logical workflow for the risk assessment and management process when a Safety Data Sheet is not immediately available. This process prioritizes safety and regulatory compliance.
Caption: Logical workflow for the safe management and disposal of a chemical with an unknown Safety Data Sheet.
Disclaimer: This document provides general guidance and should not be considered a substitute for a substance-specific Safety Data Sheet. The responsibility for safe and compliant chemical disposal lies with the user. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
References
Personal protective equipment for handling Tiqueside
Disclaimer: A specific Safety Data Sheet (SDS) for Tiqueside (CAS RN: 99759-19-0) was not located in publicly available resources. The following guide provides essential, immediate safety and logistical information based on general best practices for handling chemical compounds of unknown toxicity in a research environment. This information is not a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer or supplier before any handling, storage, or disposal of this compound.[1][2][3]
Treat this compound as a substance with unknown hazards and handle it with the utmost caution at all times. The guidance provided herein is intended to build trust and provide value by promoting a culture of safety in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended equipment.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), with consideration for double-gloving. | Prevents direct skin contact with the chemical. |
| Eye Protection | ANSI Z87.1 compliant safety goggles or a full-face shield if there is a significant splash risk.[4] | Protects eyes from splashes, aerosols, and fine particles. |
| Body Protection | A fully buttoned laboratory coat, with consideration for a chemical-resistant apron for larger quantities.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If handling outside a hood is unavoidable, a NIOSH-approved respirator may be necessary. | Prevents inhalation of powders, aerosols, or vapors. The specific cartridge type would be dictated by the SDS. |
| Foot Protection | Closed-toe, non-slip shoes. | Protects feet from spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Protocol
This procedural guidance is designed to ensure minimal exposure and maintain a safe laboratory environment.
1. Preparation and Pre-Handling:
- Obtain and Review SDS: Before any work begins, acquire the manufacturer-specific Safety Data Sheet (SDS).[1][2][3] Read it thoroughly to understand the specific hazards, handling, and emergency procedures.
- Designate a Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood.[4]
- Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before bringing the chemical into the work area.
- Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible and operational.
2. Handling and Experimental Procedure:
- Don PPE: Put on all required personal protective equipment as outlined in the table above.
- Weighing and Transfer:
- Handle this compound as a powder or solid within the chemical fume hood to contain any airborne particles.
- Use anti-static weighing dishes if the compound is a fine powder.
- Carefully transfer the desired amount using a clean spatula. Avoid creating dust.
- Close the primary container immediately after dispensing.
- In Solution:
- When dissolving, add the solid this compound to the solvent slowly to avoid splashing.[4]
- If the dissolution process is exothermic or releases vapors, perform this step in the fume hood on a stirrer plate.
3. Post-Handling:
- Decontamination: Wipe down the designated work surface, any equipment used, and the exterior of the primary container with an appropriate solvent (e.g., 70% ethanol, depending on compatibility) and dispose of the cleaning materials as hazardous waste.
- Doff PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).
- Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous unless otherwise specified by the SDS and institutional safety protocols.
1. Waste Segregation and Collection:
- Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7]
- Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a sealed, properly labeled, and chemical-resistant waste container. Do not mix incompatible waste streams.[8]
- Sharps Waste: Needles, syringes, or contaminated broken glassware must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.[8]
2. Labeling and Storage:
- All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date.[7]
- Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.[8]
3. Professional Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[9] Never dispose of chemical waste down the drain unless explicitly permitted by the SDS and local regulations.[10]
Workflow for Safe Chemical Handling
Caption: Logical workflow for handling laboratory chemicals.
References
- 1. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. Where can I obtain a Safety Data Sheet (SDS)? | Yale Environmental Health & Safety [ehs.yale.edu]
- 3. How to Get Correct Safety Data Sheet Information [cloudsds.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
